Product packaging for 3-Chloro-1H-indazol-7-amine(Cat. No.:CAS No. 316810-88-5)

3-Chloro-1H-indazol-7-amine

Cat. No.: B1643670
CAS No.: 316810-88-5
M. Wt: 167.59 g/mol
InChI Key: INNKUCJPAUKEPR-UHFFFAOYSA-N
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Description

3-Chloro-1H-indazol-7-amine is a useful research compound. Its molecular formula is C7H6ClN3 and its molecular weight is 167.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClN3 B1643670 3-Chloro-1H-indazol-7-amine CAS No. 316810-88-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2H-indazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNKUCJPAUKEPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501310512
Record name 3-Chloro-1H-indazol-7-amine
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Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316810-88-5
Record name 3-Chloro-1H-indazol-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=316810-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-1H-indazol-7-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of 3-Chloro-1H-indazol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-1H-indazol-7-amine

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted indazole, a class of heterocyclic compounds that are considered "privileged structures" in medicinal chemistry.[1][2] The indazole scaffold is a cornerstone in the design of numerous biologically active agents, including potent kinase inhibitors for oncology and treatments for inflammatory and neurological disorders.[1][2][3] Specifically, substituted 3-aminoindazoles serve as critical hinge-binding fragments in targeted therapies, making them highly valuable intermediates.[2]

The precise physicochemical properties of a molecule like this compound are not merely academic data points; they are critical determinants of its behavior in biological systems. Properties such as solubility, pKa, and lipophilicity govern its absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its potential as a drug candidate or advanced intermediate. This guide provides a comprehensive overview of these core properties and details the robust experimental methodologies required for their accurate determination, empowering researchers to fully leverage this versatile chemical entity.

Molecular and Physicochemical Profile

A foundational understanding begins with the molecule's basic structural and physical characteristics. While extensive experimental data for this specific compound is not widely published, the table below summarizes its known attributes and highlights key parameters that must be determined empirically for any drug discovery program.

PropertyDataSource / Comment
Chemical Structure Chemical structure of this compound
Molecular Formula C₇H₆ClN₃[4]
Molecular Weight 167.60 g/mol Calculated
CAS Number 316810-88-5[4]
Appearance Solid (predicted)Based on related indazole structures.
Melting Point To be determinedA critical parameter for purity assessment and formulation.
Aqueous Solubility Predicted to be lowHalogenated aromatic compounds typically exhibit limited water solubility.[5]
pKa (predicted) ~10-12 (amine)Based on related aminoindazoles; the amine group is the primary basic center.[6]
logP (predicted) To be determinedA key measure of lipophilicity, crucial for membrane permeability.

Experimental Determination of Core Physicochemical Properties

The following sections detail the gold-standard methodologies for quantifying the most critical physicochemical parameters for this compound. The emphasis is not just on the procedural steps but on the scientific rationale that ensures data integrity and reproducibility.

Aqueous Solubility: The Equilibrium Shake-Flask Method

Expertise & Rationale: Aqueous solubility is a primary gatekeeper for oral bioavailability. The shake-flask method is the definitive technique for determining equilibrium solubility because it allows the compound to achieve a true thermodynamic equilibrium between its solid and dissolved states.[7] This avoids the kinetic artifacts that can arise from faster, less precise methods. The choice of High-Performance Liquid Chromatography (HPLC) for quantification provides the sensitivity and specificity required to accurately measure the solute concentration in the saturated solution, even for sparingly soluble compounds.[8]

Experimental Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert vial. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Agitate the vial at a constant, controlled temperature (typically 25°C or 37°C) using an orbital shaker or rotator.[9] The system should be left to equilibrate for a sufficient period, often 24 to 48 hours, to ensure the dissolution rate equals the precipitation rate.

  • Phase Separation: Once equilibrium is established, cease agitation and allow the undissolved solid to settle. Carefully separate the saturated supernatant from the solid phase. This is best achieved by centrifugation followed by filtration through a low-binding, chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulates.[8]

  • Quantification: Accurately dilute the clear filtrate with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated HPLC method with UV detection.

  • Calibration: Quantify the concentration against a standard calibration curve generated from solutions of the compound of known concentrations.[8]

  • Reporting: Express the solubility in mg/mL or µM at the specified pH and temperature. The experiment should be performed in triplicate to ensure statistical validity.

Workflow Visualization:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid compound to aqueous buffer (pH 7.4) B Agitate at constant temp (e.g., 24-48 hours) A->B Achieve Equilibrium C Centrifuge to pellet undissolved solid B->C Stop Agitation D Filter supernatant with 0.22 µm PTFE filter C->D Remove Particulates E Analyze clear filtrate by validated HPLC-UV D->E Prepare Sample F Calculate concentration using calibration curve E->F Data Processing

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Acid Dissociation Constant (pKa): Potentiometric Titration

Expertise & Rationale: The pKa value defines the ionization state of a molecule at a given pH. For this compound, the primary amine at the 7-position is the key basic center. Its pKa will dictate the ratio of the charged (protonated) to neutral species in the physiological pH range, profoundly affecting solubility, membrane permeability, and target binding. Potentiometric titration is a highly accurate and direct method for pKa determination.[10][11][12] It involves monitoring the pH of a solution as a titrant is added, with the pKa being identified at the inflection point of the resulting titration curve, where the concentrations of the acidic and basic forms of the analyte are equal.[10][13]

Experimental Protocol:

  • System Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[10]

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent mixture (often with a co-solvent like methanol or DMSO for initial dissolution, followed by dilution in water) to a final concentration of approximately 1 mM.

  • Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of basic compounds.[10] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[10]

  • Acidification: Since the compound is a base, first acidify the solution with a standardized solution of HCl to a low pH (e.g., pH 2) to ensure the amine is fully protonated.

  • Titration: Titrate the solution by making incremental additions of a standardized NaOH solution. After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added. Continue until the pH reaches a high value (e.g., pH 12).

  • Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is determined from the "half-volume" method or by calculating the inflection point of the sigmoid curve, which corresponds to the pH at which 50% of the compound has been neutralized.[14]

  • Validation: Perform a minimum of three titrations to ensure the reliability of the measurement and report the average pKa with the standard deviation.[10]

Ionization State Diagram:

G cluster_low_ph pH < pKa cluster_high_ph pH > pKa A Protonated Form (BH+) Dominates (Higher Solubility) Equilibrium pH = pKa [BH+] = [B] A->Equilibrium Increasing pH B Neutral Form (B) Dominates (Higher Permeability) Equilibrium->B Increasing pH

Caption: Relationship between pH, pKa, and the ionization state of a basic compound.

Lipophilicity (logP): The Shake-Flask Method

Expertise & Rationale: Lipophilicity, quantified as the partition coefficient (logP), describes a compound's preference for a lipid-like (nonpolar) environment versus an aqueous one.[15] It is a crucial predictor of membrane permeability, plasma protein binding, and metabolic stability. The shake-flask method using an n-octanol/water system is the universally accepted "gold standard" for logP measurement due to its direct and thermodynamically sound approach.[16] A positive logP value indicates higher lipophilicity (more soluble in the organic phase), while a negative value indicates higher hydrophilicity.[15]

Experimental Protocol:

  • Solvent Preparation: Pre-saturate the n-octanol and aqueous buffer (pH 7.4) with each other by mixing them vigorously and allowing the phases to separate completely overnight. This prevents volume changes during the experiment.

  • Compound Addition: Prepare a stock solution of this compound in the pre-saturated aqueous buffer. Add a known volume of this stock to a vial containing a known volume of pre-saturated n-octanol. The volume ratio is typically 1:1.

  • Partitioning: Seal the vial and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature to facilitate the partitioning of the compound between the two phases.[9]

  • Phase Separation: Allow the mixture to stand undisturbed until a clear separation of the two phases is observed. Centrifugation can be used to accelerate and improve this separation.

  • Sampling & Quantification: Carefully take an aliquot from both the n-octanol and the aqueous layers. Analyze the concentration of the compound in each phase using a suitable analytical method, typically HPLC-UV.

  • Calculation: The partition coefficient, P, is the ratio of the concentration in the organic phase to the concentration in the aqueous phase (P = [organic]/[aqueous]). The logP is the base-10 logarithm of this value.[15]

  • Replication: The experiment should be repeated at least three times to ensure the results are accurate and reproducible.

Chemical Stability and Safe Handling

Stability Insights: The indazole ring is generally a stable aromatic system. However, the amino group can be susceptible to oxidation over time, especially when exposed to light and air. The chloro-substituent is typically stable under normal laboratory conditions but can participate in nucleophilic aromatic substitution reactions under forcing conditions, a property often exploited in synthesis.[6] For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light at a cool temperature (2-8°C).[3][17]

Safety and Handling Precautions:

As a Senior Application Scientist, safety is paramount. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, prudent handling should be based on structurally related compounds like chloroanilines and other heterocyclic amines.[18][19][20]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[21][22]

  • Engineering Controls: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18][22]

  • Contact Avoidance: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water.[19]

  • Ingestion: Do not eat, drink, or smoke in the laboratory. The compound is predicted to be harmful if swallowed.[18][19]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a chemical intermediate with significant potential in modern drug discovery. A thorough and accurate characterization of its physicochemical properties—solubility, pKa, and logP—is not an optional exercise but a fundamental requirement for any research and development program. By employing the robust, validated protocols detailed in this guide, scientists can generate the high-quality data needed to make informed decisions, optimize screening and formulation strategies, and ultimately unlock the full therapeutic potential of this valuable molecular scaffold.

References

solubility of 3-Chloro-1H-indazol-7-amine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Solubility Profile of 3-Chloro-1H-indazol-7-amine in Organic Solvents: A Guide for Pharmaceutical Development

**Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the critical role of solubility in determining the efficacy, formulation, and bioavailability of active pharmaceutical ingredients (APIs), this document synthesizes theoretical principles with actionable experimental protocols. We first dissect the physicochemical properties of the molecule to predict its behavior in various organic solvent systems. This is followed by a detailed, field-proven methodology for the empirical determination of its solubility profile using the equilibrium shake-flask method. The guide is intended for researchers, chemists, and formulation scientists engaged in the development of indazole-based therapeutics, providing the foundational knowledge required for informed solvent selection in synthesis, purification, and formulation processes.

Physicochemical Characterization and Solubility Prediction

The solubility of a compound is governed by its molecular structure and the intermolecular forces it can establish with a solvent. The structure of this compound features several key functional groups that dictate its solubility behavior.

  • Indazole Core: A bicyclic aromatic system consisting of fused benzene and pyrazole rings. This rigid, planar structure contributes to van der Waals interactions and potential π-π stacking with aromatic solvents. The pyrazole component contains both a hydrogen bond donor (-NH) and acceptor (=N-).[1]

  • Primary Amine (-NH₂): Located at the 7-position, this group is a potent hydrogen bond donor and acceptor. Primary amines with fewer than six carbon atoms are typically soluble in water, and this principle extends to polar organic solvents capable of hydrogen bonding.[2][3][4]

  • Chloro Group (-Cl): At the 3-position, the electronegative chlorine atom creates a dipole moment, increasing the overall polarity of the molecule and making it susceptible to dipole-dipole interactions.[5]

Based on these features, a "like dissolves like" principle allows for a qualitative prediction of solubility across different solvent classes.[6] The molecule's polarity, arising from the amine and chloro groups, combined with its hydrogen bonding capabilities, suggests a preference for polar solvents.

Predicted Solubility in Common Organic Solvents

The following table outlines the predicted solubility of this compound based on solvent properties. These predictions are grounded in the analysis of intermolecular forces and should be confirmed experimentally.

Solvent ClassRepresentative SolventsDielectric Constant (ε)Key Interactions with SolutePredicted Solubility
Polar Protic Methanol, EthanolHigh (Methanol: 32.7)[7]Strong Hydrogen Bonding (H-Bonding)High
Polar Aprotic DMSO, DMF, Acetonitrile (ACN)High (DMSO: 46.7)[8]Dipole-Dipole, H-Bond AcceptingGood to Moderate
Chlorinated Dichloromethane (DCM)Moderate (8.93)[7]Dipole-DipoleModerate
Aromatic TolueneLow (2.38)[7]π-π Stacking, Weak DipoleLow to Moderate
Non-Polar Hexane, HeptaneLow (Hexane: 1.88)[7]van der Waals (Dispersion)Very Low

A structurally related compound, 7-bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine, exhibits moderate solubility (5-10 mg/mL) in acetonitrile, lending support to these predictions.[9]

cluster_solute This compound cluster_solvents Solvent Classes Solute Molecule -NH2 (H-Donor/Acceptor) -NH- (H-Donor) -Cl (Polar) Aromatic Rings Protic Polar Protic (e.g., Methanol) -OH Group Solute->Protic Strong H-Bonding (High Solubility) Aprotic Polar Aprotic (e.g., DMSO) S=O Group Solute->Aprotic Dipole-Dipole H-Bond Accepting (Good Solubility) NonPolar Non-Polar (e.g., Hexane) C-H Bonds Solute->NonPolar Weak van der Waals (Poor Solubility)

Caption: Predicted intermolecular interactions and resulting solubility.

Standard Protocol for Experimental Solubility Determination

To obtain quantitative data, the equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[10][11] It is a robust and reliable technique recommended for compounds with low to moderate solubility.[12][13]

Experimental Workflow Diagram

G A 1. Preparation Add excess solid 3-Chloro-1H- indazol-7-amine to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate vials at a constant temperature (e.g., 25°C) for a sufficient period (24-48h) to reach equilibrium. A->B C 3. Phase Separation Centrifuge the suspension at high speed (e.g., 10,000 rpm) to pellet undissolved solid. B->C D 4. Sample Collection Carefully withdraw an aliquot of the clear supernatant. Avoid disturbing the solid pellet. C->D E 5. Dilution Dilute the supernatant with a suitable mobile phase to bring the concentration within the analytical range of the calibration curve. D->E F 6. Quantification Analyze the diluted sample using a validated HPLC-UV or LC-MS/MS method. E->F G 7. Calculation Calculate the original concentration in the supernatant, accounting for the dilution factor. This is the solubility. F->G

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology

A. Materials and Reagents

  • This compound (solid, purity >98%)

  • Selected organic solvents (HPLC or analytical grade)

  • Glass vials with Teflon-lined screw caps (e.g., 4 mL)

  • Orbital shaker with temperature control

  • Calibrated positive displacement pipettes

  • Centrifuge capable of accommodating vials

  • Volumetric flasks

  • Analytical balance

  • HPLC-UV or LC-MS/MS system[14][15]

B. Preparation of Saturated Solutions

  • Add an excess amount of solid this compound to a series of pre-weighed glass vials. "Excess" means that a visible amount of solid remains after the equilibration period. A starting point is 5-10 mg of solid per 1 mL of solvent.

  • Record the exact weight of the compound added.

  • Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

  • Securely cap the vials to prevent solvent evaporation.

C. Equilibration

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

  • Agitate the vials at a moderate speed (e.g., 250 rpm) for 24 to 48 hours. A preliminary time-course study can determine the minimum time required to reach equilibrium.

D. Phase Separation and Sample Preparation

  • After equilibration, remove the vials and allow them to stand for 1 hour at the same constant temperature to allow for initial sedimentation.

  • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to form a compact pellet of the undissolved solid.[16]

  • Immediately after centrifugation, carefully open a vial and withdraw a known volume (e.g., 100 µL) of the clear supernatant. Take care not to disturb the solid pellet.

  • Transfer the aliquot to a volumetric flask and dilute it with a suitable mobile phase (for HPLC analysis) to a final concentration that falls within the linear range of a pre-established calibration curve. Record the dilution factor.

E. Quantification by HPLC-UV

  • Method Setup: Develop a reversed-phase HPLC method. A C18 column is a common starting point. The mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid to ensure protonation and good peak shape.

  • Calibration: Prepare a series of calibration standards of this compound of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area against concentration.

  • Analysis: Inject the diluted samples from step D.4 onto the HPLC system and record the peak areas.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the solubility in the original solvent using the following formula: Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound was not found, data from closely related indazole amines provides guidance.

  • Hazards: Compounds in this class are often classified as harmful if swallowed, causing skin irritation and serious eye irritation.[17][18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[19]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

Conclusion

The solubility of this compound is a critical parameter that influences its entire development lifecycle. This guide provides a robust framework for understanding, predicting, and, most importantly, accurately measuring its solubility in relevant organic solvents. The molecule's structure, rich in polar and hydrogen-bonding functional groups, predicts a favorable solubility profile in polar protic and aprotic solvents. The detailed shake-flask protocol presented herein offers a reliable method for generating the empirical data necessary to guide solvent selection for chemical synthesis, purification, and the development of effective pharmaceutical formulations.

References

An In-depth Technical Guide to the Tautomeric Landscape of 3-Chloro-1H-indazol-7-amine: Implications for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The indazole scaffold is a cornerstone in modern medicinal chemistry, integral to a multitude of therapeutic agents.[1][2] However, its inherent capacity for tautomerism—the interconversion of structural isomers—presents a critical, often underestimated, challenge in drug design and development.[3][4] Tautomeric forms of a single molecule can exhibit profoundly different physicochemical properties, including solubility, lipophilicity, pKa, and, most importantly, receptor binding affinity.[5][6] This guide provides an in-depth technical analysis of the tautomerism of a specific, highly functionalized derivative: 3-Chloro-1H-indazol-7-amine. We will dissect the potential tautomeric equilibria, outline robust experimental and computational protocols for their characterization, and explore the downstream implications for drug development professionals. This document is intended to serve as a comprehensive playbook for researchers, scientists, and medicinal chemists navigating the complexities of tautomerism within this important heterocyclic class.

The Principle of Tautomerism in the Indazole Core

Indazole, a bicyclic aromatic heterocycle, is fundamentally composed of a benzene ring fused to a pyrazole ring.[7] The presence of two nitrogen atoms in the five-membered ring gives rise to annular tautomerism, primarily involving the position of a single proton. The two most common forms are the 1H-indazole and 2H-indazole tautomers.[1]

  • 1H-Indazole: The proton resides on the N1 nitrogen. This "benzenoid" form is generally the thermodynamically more stable and predominant tautomer in most conditions due to its greater aromatic character.[3][7][8]

  • 2H-Indazole: The proton is located on the N2 nitrogen. This "quinonoid" form is typically higher in energy.[7][9]

  • 3H-Indazole: This form is rarely observed as it significantly disrupts the aromaticity of the system and is energetically unfavorable.[7]

The energetic difference between the 1H and 2H forms is relatively small, with the 1H tautomer being more stable by approximately 2-4 kcal/mol, allowing for a dynamic equilibrium that can be influenced by factors such as substitution, solvent, and solid-state packing.[7]

Caption: Annular tautomerism in the parent indazole scaffold.

The Complex Tautomeric Equilibrium of this compound

The introduction of substituents onto the indazole core dramatically complicates the tautomeric landscape. In this compound, we must consider the electronic influence of both the chloro and amine groups, as well as an additional layer of tautomerism introduced by the amine functionality.

Substituent Effects:

  • 3-Chloro group: As an electron-withdrawing group, it influences the electron density of the pyrazole ring, potentially altering the relative basicity of N1 and N2 and thus shifting the annular equilibrium.

  • 7-Amino group: This electron-donating group primarily influences the fused benzene ring. Crucially, it also introduces the possibility of amino-imino tautomerism , a prototropic shift from the exocyclic nitrogen to a ring nitrogen.[10]

This creates a complex network of at least four plausible tautomers, each with a unique set of hydrogen-bond donors and acceptors, a distinct charge distribution, and a different three-dimensional shape.

Tautomers_Molecule T1 1H-Amino Tautomer T2 2H-Amino Tautomer T1->T2 Annular ⇌ T3 1H-Imino Tautomer T1->T3 Amino-Imino ⇌ T4 2H-Imino Tautomer T2->T4 Amino-Imino ⇌ T3->T4 Annular ⇌

Caption: Plausible tautomeric equilibria for this compound.

Understanding the dominant species in a given environment is paramount for rational drug design, as a receptor may selectively bind to only one of these forms.

Analytical and Computational Characterization Workflows

A multi-pronged approach combining spectroscopic and computational methods is essential for unambiguously characterizing and quantifying the tautomeric species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is the most powerful technique for elucidating tautomeric structures in solution and, with solid-state capabilities, in the crystalline form.[6][11] The different electronic environments in each tautomer lead to distinct chemical shifts for carbon and nitrogen atoms.[12]

Expert Insight: While ¹H NMR can be informative, the N-H and amine protons often undergo rapid exchange, leading to broadened or averaged signals. Therefore, ¹³C and ¹⁵N NMR are more reliable for distinguishing tautomers. The chemical shifts of the carbon atoms at the ring fusion (C3a and C7a) are particularly sensitive to the location of the N-H proton and serve as excellent diagnostic markers.[12][13]

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation: Dissolve the compound in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to assess the solvent's effect on the equilibrium. DMSO is often preferred as it slows proton exchange, sharpening N-H and O-H signals.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum to identify the aromatic protons and observe the N-H signals.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Pay close attention to the shifts of C3, C3a, and C7a. The quinonoid-like 2H tautomer will typically show significant differences in these shifts compared to the benzenoid 1H form.

  • ¹⁵N NMR Acquisition: If sample concentration allows, acquire a ¹⁵N spectrum using an inverse-gated-decoupled sequence or via a 2D ¹H-¹⁵N HMBC experiment. The chemical shifts of N1 and N2 are directly indicative of the protonation state and are the most definitive markers for annular tautomerism.

  • 2D NMR (HMBC/HSQC): Use ¹H-¹³C and ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) experiments to correlate protons to multi-bond carbons and nitrogens. An HMBC correlation from the N-H proton to specific carbons can definitively assign the proton's location.

  • Data Analysis: Compare the observed chemical shifts to literature values for known 1H- and 2H-indazoles and with computationally predicted shifts (see Section 4). The presence of two sets of signals indicates a slow-exchanging mixture of tautomers.

NMR_Workflow start Sample in Deuterated Solvent h1 1D ¹H NMR start->h1 c13 1D ¹³C NMR start->c13 n15 1D/2D ¹⁵N NMR start->n15 hmbc 2D HMBC (¹H-¹³C/¹⁵N) start->hmbc analysis Data Analysis & Comparison h1->analysis c13->analysis n15->analysis hmbc->analysis result Tautomer Structure & Ratio analysis->result

Caption: A streamlined workflow for tautomer elucidation using NMR spectroscopy.

UV-Vis Spectroscopy: Probing the Equilibrium

Tautomers possess distinct electronic structures and, consequently, different UV-Vis absorption spectra.[14] The benzenoid 1H-tautomer and the quinonoid 2H-tautomer will have different chromophores, leading to shifts in their maximum absorbance wavelengths (λ_max).[15][16]

Expert Insight: UV-Vis spectroscopy is particularly effective for studying how the tautomeric equilibrium shifts with changes in solvent polarity or pH.[15] While it may not provide the detailed structural information of NMR, its sensitivity and ease of use make it ideal for quantitative analysis of the equilibrium constant (K_T).

Step-by-Step Protocol for UV-Vis Analysis:

  • Solvent Screen: Prepare dilute solutions (~10⁻⁵ M) of the compound in a wide range of solvents, from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., acetonitrile, DMSO) and polar protic (e.g., ethanol, water).

  • Spectral Acquisition: Record the full UV-Vis spectrum (typically 200-500 nm) for each solution.

  • Data Analysis: Deconvolute the overlapping spectra. The appearance of isosbestic points—wavelengths where the molar absorptivity is the same for both tautomers—is a strong indication of a two-component equilibrium.

  • K_T Calculation: By comparing the spectra in solvents that favor one tautomer almost exclusively (based on NMR or computational data), one can estimate the molar absorptivity of each pure form and subsequently calculate the equilibrium constant (K_T = [Tautomer 2]/[Tautomer 1]) in intermediate solvents.

X-ray Crystallography: The Definitive Solid-State View

Single-crystal X-ray diffraction provides an unambiguous, high-resolution picture of the molecule's structure in the solid state.[17] This method definitively identifies which tautomer is present in the crystal lattice and reveals the intermolecular interactions (e.g., hydrogen bonding) that stabilize it.

Expert Insight: It is crucial to remember that the solid-state structure may not represent the dominant tautomer in solution, where solvation energies play a major role.[4] A drug is active in a biological medium (solution), so while crystallography is vital, it must be complemented with solution-state studies.

Computational Chemistry: Predicting Stability and Guiding Experiments

In silico modeling, particularly using Density Functional Theory (DFT), is an indispensable tool for predicting the relative thermodynamic stabilities of tautomers and corroborating experimental findings.[17]

Expert Insight: The choice of computational model is critical for accuracy. Calculations should be performed both in the gas phase (to assess intrinsic stability) and using a continuum solvent model (like the Polarizable Continuum Model, PCM) to simulate the effects of different solvents. This allows for a direct comparison with experimental results from NMR and UV-Vis in the same solvents.

Step-by-Step Protocol for DFT Calculations:

  • Structure Generation: Build 3D structures for all plausible tautomers (e.g., the four shown in Section 2).

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This should be done for the gas phase and for each solvent of interest using a PCM.

  • Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Calculation: The final electronic energy, corrected for ZPVE and thermal contributions, gives the Gibbs free energy for each tautomer. The relative energies (ΔG) indicate the predicted stability order.

  • (Optional) NMR Shielding Calculation: Use the GIAO (Gauge-Invariant Atomic Orbital) method with the optimized geometries to predict the ¹³C and ¹⁵N NMR chemical shifts for each tautomer. These predicted shifts can be invaluable for assigning experimental spectra.[17]

Table 1: Hypothetical DFT-Calculated Relative Energies (ΔG) for Tautomers of this compound

Tautomer FormΔG (Gas Phase, kcal/mol)ΔG (DMSO, kcal/mol)ΔG (Water, kcal/mol)
1H-Amino 0.00 (Reference)0.00 (Reference)0.00 (Reference)
2H-Amino +3.5+2.8+2.5
1H-Imino +8.2+6.5+5.1
2H-Imino +11.0+8.9+7.2

Note: Data are illustrative examples to show trends. Actual values require specific calculations.

Critical Implications for Drug Discovery

The tautomeric state of a molecule is not an academic curiosity; it is a fundamental property that dictates its biological activity and developability.[5][18]

  • Pharmacodynamics (Target Binding): Each tautomer presents a different three-dimensional arrangement of hydrogen bond donors and acceptors—the pharmacophore. A protein's active site is exquisitely sensitive to this pattern. The 1H-amino tautomer, for example, has an N-H donor at N1 and an NH₂ donor at C7. The 2H-amino tautomer shifts the ring donor to N2. An imino tautomer would fundamentally change the C7 group from a donor to an acceptor. This can be the difference between a potent inhibitor and an inactive compound.

  • Pharmacokinetics (ADME Properties):

    • pKa: The basicity of the indazole nitrogens and the exocyclic amine will differ significantly between tautomers, affecting ionization state at physiological pH.

    • Lipophilicity (logP): The different charge distributions and hydrogen bonding capacities of tautomers lead to different logP values, which in turn affects membrane permeability and solubility.

    • Metabolic Stability: Different tautomers may be recognized and metabolized by enzymes (e.g., Cytochrome P450s) at different rates.

Drug_Properties cluster_tautomers Tautomeric Equilibrium cluster_properties Drug-like Properties T1 Tautomer A T2 Tautomer B T1->T2 PD Pharmacodynamics (Receptor Binding) T1->PD dictates PK Pharmacokinetics (ADME) T1->PK dictates PhysChem Physicochemical (pKa, logP, Solubility) T1->PhysChem dictates T2->PD dictates T2->PK dictates T2->PhysChem dictates

Caption: The influence of tautomeric forms on key drug development properties.

Conclusion

For this compound, a molecule with significant potential as a pharmaceutical building block, a thorough understanding of its tautomeric behavior is non-negotiable. The interplay between annular and amino-imino tautomerism creates a complex equilibrium that must be characterized and controlled. By employing a synergistic approach of advanced NMR spectroscopy, UV-Vis analysis, and DFT calculations, drug development professionals can elucidate the dominant tautomeric forms in relevant biological environments. This knowledge is critical for establishing accurate structure-activity relationships, optimizing ADME properties, and ultimately developing safer and more effective medicines. Ignoring tautomerism is to design in the dark; illuminating it is the first step toward rational, successful drug discovery.

References

A Guide to the Crystal Structure Analysis of 3-Chloro-Substituted Indazoles for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry

The indazole moiety is a privileged bicyclic heteroaromatic scaffold that is a cornerstone in modern drug discovery. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a wide range of interactions with biological targets. The introduction of specific substituents, such as a chloro group at the 3-position and an amine at the 7-position, as in 3-Chloro-1H-indazol-7-amine, can profoundly influence the molecule's steric profile, lipophilicity, and hydrogen bonding potential. These modifications are critical for modulating pharmacokinetic and pharmacodynamic properties, making this class of compounds highly valuable for the development of novel therapeutics, including potent kinase inhibitors and antiviral agents. For instance, related structures like 7-Bromo-4-chloro-1H-indazol-3-amine are key intermediates in the synthesis of the HIV capsid inhibitor, Lenacapavir.[1][2][3]

A deep understanding of the three-dimensional structure of these molecules at the atomic level is paramount for rational drug design. Single-crystal X-ray diffraction is the gold standard for obtaining this information, providing precise details on bond lengths, bond angles, conformational preferences, and intermolecular interactions. This guide provides an in-depth technical overview of the crystal structure analysis of 3-chloro-substituted indazoles, using the publicly available data for the closely related compound, 3-chloro-1-methyl-5-nitro-1H-indazole, as a practical case study.

Part 1: The Experimental Workflow: From Powder to Solved Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and a thorough understanding of crystallographic principles. The following protocol is a representative workflow for the analysis of a 3-chloro-substituted indazole derivative.

Crystal Growth: The Foundational Step

The primary prerequisite for single-crystal X-ray diffraction is the availability of high-quality, single crystals of sufficient size and diffraction quality. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Protocol for Recrystallization:

  • Solvent Selection: Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Hot Filtration: Prepare a saturated solution of the compound in the chosen solvent by heating the mixture. If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This is the most common method for inducing crystallization. To further control the rate of cooling, the vessel can be placed in a Dewar flask containing warm water.

  • Solvent Evaporation: If slow cooling does not yield suitable crystals, slow evaporation of the solvent from a saturated solution at room temperature can be attempted. This is achieved by loosely covering the vessel to allow for gradual solvent removal.

  • Crystal Harvesting: Once crystals have formed, they should be carefully harvested from the mother liquor using a spatula or by decanting the solvent. The crystals are then washed with a small amount of cold solvent and allowed to air dry. For the case study of 3-chloro-1-methyl-5-nitro-1H-indazole, colorless crystals were successfully obtained by recrystallization from ethanol at room temperature.[4]

Figure 1: A generalized workflow for the growth of single crystals suitable for X-ray diffraction analysis.

X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is then rotated, and a series of diffraction images are collected.

Data Collection Parameters (based on 3-chloro-1-methyl-5-nitro-1H-indazole): [4]

  • Instrument: A modern single-crystal X-ray diffractometer, such as a Bruker X8 APEX, is typically used.

  • X-ray Source: Molybdenum (Mo) Kα radiation (λ = 0.71073 Å) is a common choice for small organic molecules.

  • Temperature: Data is often collected at low temperatures (e.g., 100 K or 296 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure. The data for our case study was collected at 296 K.[4]

  • Data Collection Strategy: A series of ω and φ scans are performed to collect a complete sphere of diffraction data.

  • Absorption Correction: An empirical absorption correction, such as SADABS, is applied to the data to account for the absorption of X-rays by the crystal.[4]

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors, which are then used to solve the crystal structure.

Protocol for Structure Solution and Refinement:

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.

  • Structure Solution: Direct methods (e.g., using SHELXS) are typically employed to obtain an initial model of the crystal structure.[5] This involves determining the phases of the structure factors.

  • Structure Refinement: The initial model is then refined against the experimental data using a least-squares minimization procedure (e.g., using SHELXL).[5] This process involves adjusting the atomic coordinates, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Final Model Validation: The quality of the final refined structure is assessed using various metrics, including the R-factor, goodness-of-fit (S), and the residual electron density map.

Figure 2: A flowchart illustrating the key steps in solving and refining a crystal structure from diffraction data.

Part 2: Analysis of the Crystal Structure of 3-chloro-1-methyl-5-nitro-1H-indazole

The following section details the crystallographic data and structural features of 3-chloro-1-methyl-5-nitro-1H-indazole as a representative example of a 3-chloro-substituted indazole.

Crystallographic Data Summary

The key crystallographic parameters for 3-chloro-1-methyl-5-nitro-1H-indazole are summarized in the table below.[4]

ParameterValue
Chemical FormulaC₈H₆ClN₃O₂
Formula Weight211.61 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)3.8273 (2)
b (Å)14.678 (6)
c (Å)15.549 (6)
β (°)96.130 (9)
Volume (ų)868.5 (6)
Z4
Temperature (K)296
R[F² > 2σ(F²)]0.043
wR(F²)0.115
Goodness-of-fit (S)1.10
Molecular Geometry

The indazole ring system in 3-chloro-1-methyl-5-nitro-1H-indazole is essentially planar, with the maximum deviation from the mean plane being only 0.007 Å.[4] The chlorine atom and the nitro group attached to the indazole ring are nearly coplanar with the ring system. This planarity is a common feature of aromatic heterocyclic systems and has significant implications for intermolecular interactions, particularly π-π stacking.

Supramolecular Assembly and Intermolecular Interactions

A thorough analysis of the crystal packing reveals the key intermolecular forces that govern the solid-state architecture. In the case of 3-chloro-1-methyl-5-nitro-1H-indazole, classical hydrogen bonds are absent. Instead, the crystal structure is stabilized by weaker intermolecular interactions. Notably, two molecules form a centrosymmetric dimer through a close contact between a nitro-oxygen atom and the chlorine atom of a neighboring molecule, with a Cl···O distance of 3.066 Å, which is shorter than the sum of their van der Waals radii.[4] This type of halogen bonding is increasingly recognized as an important directional interaction in crystal engineering and molecular recognition.

G cluster_0 Molecule A cluster_1 Molecule B (Inverted) A_Indazole Indazole Core A_Cl Cl A_Indazole->A_Cl C-Cl A_NO2 NO2 A_Indazole->A_NO2 C-N B_NO2 NO2 A_Cl->B_NO2 Halogen Bond (Cl···O) B_Indazole Indazole Core B_Cl Cl B_Indazole->B_Cl C-Cl B_Indazole->B_NO2 C-N

Figure 3: A schematic representation of the dimeric structure of 3-chloro-1-methyl-5-nitro-1H-indazole, highlighting the key halogen bonding interaction.

Part 3: Implications for Drug Development

The detailed structural information obtained from single-crystal X-ray diffraction is invaluable for drug development professionals.

  • Structure-Activity Relationship (SAR) Studies: A precise understanding of the three-dimensional structure of a lead compound allows for the rational design of analogs with improved potency and selectivity. The planarity of the indazole ring and the spatial orientation of the chloro and amine substituents are critical for binding to the target protein.

  • Pharmacophore Modeling: The crystal structure provides a validated 3D pharmacophore model that can be used for virtual screening of compound libraries to identify new hits with similar binding properties.

  • Polymorph Screening: The solid-state packing and intermolecular interactions revealed by crystallography are crucial for understanding and identifying different polymorphic forms of a drug substance. Polymorphism can significantly impact a drug's solubility, stability, and bioavailability.

  • Intellectual Property: A solved crystal structure provides a strong basis for patent protection of a novel drug candidate.

Conclusion

The crystal structure analysis of 3-chloro-substituted indazoles provides fundamental insights into their molecular architecture and solid-state behavior. While the specific crystal structure of this compound is not publicly available at the time of this writing, the detailed analysis of the closely related 3-chloro-1-methyl-5-nitro-1H-indazole serves as an excellent case study. The methodologies and principles outlined in this guide are broadly applicable to this important class of compounds and underscore the critical role of single-crystal X-ray diffraction in modern, structure-based drug discovery. The ability to visualize molecules at the atomic level empowers researchers to make more informed decisions in the design and optimization of the next generation of therapeutics.

References

Methodological & Application

Application Notes & Protocols: Leveraging 3-Chloro-1H-indazol-7-amine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-Chloro-1H-indazol-7-amine as a versatile building block in organic synthesis. The indazole core is a privileged scaffold, frequently found in potent kinase inhibitors and other biologically active molecules.[1][2] This guide moves beyond simple procedural lists to explain the underlying chemical principles, enabling users to rationally design synthetic routes and troubleshoot experimental challenges. We present detailed, field-proven protocols for key transformations such as palladium-catalyzed cross-coupling reactions and functionalization of the exocyclic amine, with a focus on building complex molecular architectures relevant to pharmaceutical development.

Introduction: The Strategic Value of the Indazole Scaffold

The 1H-indazole moiety is a bioisostere of indole and a cornerstone in medicinal chemistry, renowned for its ability to form critical hydrogen bond interactions within the ATP-binding sites of various kinases.[3] The specific substitution pattern of this compound offers three distinct and orthogonally addressable points for chemical modification. This multi-functional handle makes it an exceptionally valuable starting material for constructing diverse chemical libraries and pursuing lead optimization campaigns.

  • The C3-Chloro Group: Serves as an excellent leaving group for transition metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkyl substituents.

  • The C7-Amino Group: Provides a nucleophilic center for acylation, sulfonylation, alkylation, or urea formation, allowing for fine-tuning of solubility, polarity, and target engagement.

  • The N1-Hydrazinic Proton: Can be selectively protected and deprotected or used as a site for alkylation to further expand the molecule's structural diversity.

This guide will focus on the practical application of this reagent, detailing the most impactful synthetic transformations and providing robust protocols for their execution.

Physicochemical Properties & Safe Handling

Before beginning any experimental work, a thorough understanding of the reagent's properties and safety requirements is mandatory.

PropertyValue
Chemical Name This compound
CAS Number 316810-88-5[4]
Molecular Formula C₇H₆ClN₃
Molecular Weight 167.60 g/mol
Appearance Off-white to light brown solid
Solubility Soluble in DMSO, DMF, and hot alcohols

Safety & Handling Precautions:

  • General Handling: Use only under a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6] Avoid inhalation of dust and contact with skin and eyes.[7]

  • Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and consider storing under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5] Avoid release into the environment.

Core Reactivity and Strategic Functionalization

The synthetic utility of this compound stems from its distinct reactive sites, which can be addressed with high selectivity.

Caption: Key reactive sites on the this compound scaffold.

Application Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, enabling the introduction of diverse aryl or heteroaryl moieties at the C3 position. This is a cornerstone transformation for building kinase inhibitor scaffolds.[1][9]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species is required to initiate the catalytic cycle. While various sources can be used, pre-catalysts or combinations like Pd(OAc)₂ with a phosphine ligand are common.[10] Pd(dppf)Cl₂ is particularly effective for heteroaromatic substrates as the bidentate dppf ligand stabilizes the palladium center and promotes efficient reductive elimination.[1]

  • Base: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[11] The choice of base can significantly impact yield, with stronger bases often required for less reactive boronic acids.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is typically used. The organic solvent solubilizes the starting materials and catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[10]

Detailed Protocol: Synthesis of 3-(Aryl)-1H-indazol-7-amine
  • Reagent Setup: To a microwave vial or Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), at a loading of 2-5 mol%.

  • Solvent and Degassing: Add the solvent system, typically a 4:1 to 5:1 mixture of 1,4-dioxane and water. Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by using three freeze-pump-thaw cycles. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 2 to 16 hours.[1]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel to yield the pure 3-(Aryl)-1H-indazol-7-amine.

CatalystBaseSolventTemp (°C)Typical YieldReference
Pd(dppf)Cl₂K₂CO₃DME80Good[1]
Pd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂O100Good to Excellent[10]
Pd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O140 (MW)Good to Excellent[10]

Application Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, allowing for the synthesis of 3-amino-substituted indazoles.[12][13] This reaction is indispensable for accessing a wide range of pharmacologically relevant structures.

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of phosphine ligand is paramount. Sterically hindered, electron-rich ligands like XPhos or RuPhos are highly effective. They promote the rate-limiting reductive elimination step and stabilize the active Pd(0) species, preventing catalyst decomposition.[14]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the active amide intermediate in the catalytic cycle.[13] Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are most commonly employed.[14]

  • Solvent: Anhydrous, aprotic solvents like toluene, xylene, or 1,4-dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.[15]

Detailed Protocol: Synthesis of N-Substituted-3-amino-1H-indazol-7-amine
  • Reagent Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 eq.), the amine coupling partner (1.1-1.3 eq.), a strong base like sodium tert-butoxide (1.4 eq.), the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried Schlenk flask.

  • Solvent Addition: Add anhydrous toluene or 1,4-dioxane via syringe.

  • Degassing: Seal the flask and, if not prepared in a glovebox, degas the solution thoroughly as described for the Suzuki coupling.

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.

  • Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Workflow Example: Building a Kinase Inhibitor Core

The following workflow illustrates how the previously described protocols can be combined to build a complex, drug-like scaffold. This strategy involves protecting the N1 position to ensure regioselectivity before performing sequential cross-coupling and amidation reactions.

G start This compound step1 Step 1: N1-Protection (e.g., SEM-Cl, NaH, DMF) Protects the reactive N-H to direct subsequent reactions. start->step1 intermediate1 N1-Protected-3-chloro-1H-indazol-7-amine step1->intermediate1 step2 Step 2: Suzuki Coupling (Aryl-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃) Introduces C-C bond at C3. intermediate1->step2 intermediate2 N1-Protected-3-aryl-1H-indazol-7-amine step2->intermediate2 step3 Step 3: Amide Formation (Acid Chloride, Pyridine) Functionalizes the C7-amino group. intermediate2->step3 intermediate3 N1-Protected, N7-Acylated-3-aryl-1H-indazole step3->intermediate3 step4 Step 4: N1-Deprotection (e.g., TBAF or TFA) Reveals the final N-H required for kinase hinge binding. intermediate3->step4 finish Final Kinase Inhibitor Scaffold step4->finish

Caption: A strategic workflow for synthesizing a kinase inhibitor scaffold.

This multi-step sequence demonstrates the modularity of using this compound. By varying the boronic acid in Step 2 and the acid chloride in Step 3, a large and diverse library of potential inhibitors can be rapidly assembled from a common intermediate. The N-H at the 1-position is often crucial for binding to the kinase hinge region, making the final deprotection step a key part of the strategy.[3]

References

Application Note: Derivatization of 3-Chloro-1H-indazol-7-amine for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This application note provides a comprehensive guide for the strategic derivatization of 3-chloro-1H-indazol-7-amine, a versatile building block for generating diverse chemical libraries aimed at biological screening. We present detailed protocols for selective functionalization at three key positions—N1, C3, and the C7-amino group—leveraging modern synthetic methodologies including N-alkylation, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and standard amine modifications. The rationale behind each derivatization strategy is discussed in the context of structure-activity relationship (SAR) studies, aiming to modulate physicochemical properties and target engagement. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their compound libraries with novel indazole derivatives.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus, a bicyclic heterocycle, is a cornerstone of modern drug discovery, recognized for its structural rigidity and ability to participate in crucial hydrogen bonding interactions with biological targets.[1] Its bioisosteric relationship with indole has made it a frequent replacement in pharmacophores, often leading to improved metabolic stability and pharmacokinetic profiles. Indazole-containing compounds have demonstrated a vast range of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[2] Several indazole-based drugs are either approved for clinical use or are in advanced clinical trials, highlighting the therapeutic relevance of this scaffold.[2]

The starting material, this compound, is an exceptionally valuable scaffold for library synthesis due to its three distinct and orthogonally reactive functional groups:

  • The N1-H of the pyrazole ring: Allows for alkylation or arylation to explore the solvent-exposed region of binding pockets and modulate solubility.

  • The C3-Chloro group: An excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl substituents that can act as key recognition elements.

  • The C7-Amino group: Provides a vector for introducing diverse functionality through acylation, sulfonylation, or reductive amination, which can form critical interactions with target proteins.

This multi-point diversity allows for the rapid generation of a three-dimensional library of compounds from a single, accessible core, maximizing the exploration of chemical space for hit identification in high-throughput screening (HTS) campaigns.[3]

Strategic Overview of Derivatization

The derivatization strategy for this compound is designed to selectively modify one of the three reactive sites while preserving the others for subsequent reactions. This approach allows for a modular and systematic expansion of the chemical library.

G cluster_start Starting Scaffold cluster_vectors Primary Derivatization Vectors cluster_library Compound Library Generation cluster_screening Biological Evaluation start This compound N1 Vector 1: N1-Position (Alkylation / Arylation) start->N1 Selective Functionalization C3 Vector 2: C3-Position (Cross-Coupling) start->C3 Selective Functionalization C7 Vector 3: C7-Amine (Amide, Sulfonamide, etc.) start->C7 Selective Functionalization lib Diverse Indazole Library N1->lib Combinatorial Synthesis C3->lib Combinatorial Synthesis C7->lib Combinatorial Synthesis screen High-Throughput Screening (e.g., Kinase Assays) lib->screen sar SAR Analysis & Hit Validation screen->sar

Caption: Overall workflow for library generation and screening.

Experimental Protocols & Methodologies

Note on General Procedures: All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified. Reagents should be of high purity, and solvents should be anhydrous where required. Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: N1-Alkylation of the Indazole Core

Modification at the N1 position is a common strategy to alter the physicochemical properties of the indazole core, such as solubility and cell permeability.[4][5] Direct alkylation with a suitable base is a straightforward approach. The choice of base and solvent system is critical to favor N1 over N2 alkylation.[4][6]

G indazole Indazole Core reagents + R-X (Alkyl Halide) indazole->reagents conditions Base (e.g., NaH) Solvent (e.g., THF) Room Temp. reagents->conditions product N1-Alkylated Indazole conditions->product

Caption: General scheme for N1-alkylation.

Detailed Step-by-Step Protocol (N1-Benzylation):

  • To a stirred suspension of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous Tetrahydrofuran (THF) at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired N1-benzylated product.

ParameterCondition/ReagentRationale & Causality
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that effectively deprotonates the N1-H. Its use in THF is known to favor N1 alkylation for many indazole scaffolds.[4]
Solvent Tetrahydrofuran (THF)An aprotic solvent that solubilizes the indazole anion and promotes the SN2 reaction.
Electrophile Alkyl Halides (R-X)A wide range of primary and some secondary alkyl halides can be used. Bromides and iodides are typically more reactive than chlorides.
Temperature 0 °C to Room Temp.Initial deprotonation at 0 °C controls the exothermic reaction. The alkylation is typically efficient at room temperature.
Protocol 2: C3-Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and highly versatile method for forming C-C bonds, making it ideal for introducing aryl or heteroaryl diversity at the C3 position.[7] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with challenging aryl chloride substrates.[8][9]

G indazole C3-Chloro Indazole reagents + Ar-B(OH)₂ (Arylboronic Acid) indazole->reagents conditions Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., SPhos) Base (e.g., K₃PO₄) Dioxane/H₂O, 100 °C reagents->conditions product C3-Aryl Indazole conditions->product

Caption: General scheme for C3-Suzuki coupling.

Detailed Step-by-Step Protocol:

  • In an oven-dried reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), and Potassium Phosphate (K₃PO₄, 2.0 eq.).

  • Add the Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 5:1 ratio).

  • Heat the reaction mixture to 100 °C and stir vigorously until the starting material is consumed as monitored by LC-MS (typically 12-24 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

ParameterCondition/ReagentRationale & Causality
Catalyst System Pd₂(dba)₃ / SPhosThis combination is highly effective for the coupling of challenging aryl chlorides. SPhos is a bulky, electron-rich biaryl phosphine ligand that facilitates the difficult oxidative addition step.[8]
Base Potassium Phosphate (K₃PO₄)A moderately strong base that is effective in Suzuki couplings and is compatible with many functional groups.[8]
Solvent Dioxane / WaterThe aqueous biphasic system is standard for Suzuki reactions, aiding in the dissolution of the base and facilitating the catalytic cycle.[9]
Boron Reagent Arylboronic AcidsGenerally stable, commercially available, and have low toxicity. A slight excess is used to drive the reaction to completion.
Protocol 3: C3-Amination via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the direct formation of C-N bonds, enabling the introduction of primary or secondary amines at the C3 position.[10][11] This reaction is a powerful tool for creating derivatives that can act as hydrogen bond donors or acceptors.

G indazole C3-Chloro Indazole reagents + R¹R²NH (Primary/Secondary Amine) indazole->reagents conditions Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BrettPhos) Base (e.g., NaOtBu) Toluene, 110 °C reagents->conditions product C3-Amino Indazole conditions->product

Caption: General scheme for C3-Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol:

  • In a glovebox or an oven-dried Schlenk tube, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., BrettPhos, 3.0 mol%), and Sodium tert-butoxide (NaOtBu, 1.4 eq.).

  • Add the this compound (1.0 eq.) to the mixture.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous, degassed toluene, followed by the desired primary or secondary amine (1.2 eq.).

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. Upon completion (typically 18-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude material by column chromatography.[12]

ParameterCondition/ReagentRationale & Causality
Catalyst System Pd₂(dba)₃ / BrettPhosModern biaryl phosphine ligands like BrettPhos are highly effective for coupling aryl chlorides with a wide range of amines, including primary and sterically hindered secondary amines.[12][13]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base required to deprotonate the amine and facilitate the formation of the palladium-amido complex in the catalytic cycle.[14]
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are required to prevent quenching of the strong base and interference with the catalytic cycle.
Protocol 4: C7-Amine Modification via Acylation

Acylation of the 7-amino group is a fundamental transformation to introduce amide functionality, which is prevalent in drug molecules due to its ability to form strong hydrogen bonds.[15] This reaction is typically straightforward, using an acyl chloride or carboxylic acid with a coupling agent.

Detailed Step-by-Step Protocol (Acylation with Acetyl Chloride):

  • Dissolve this compound (1.0 eq.) in Dichloromethane (DCM).

  • Add a non-nucleophilic base such as Triethylamine (TEA, 2.0 eq.) or Diisopropylethylamine (DIPEA).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to yield the crude product, which can be purified by recrystallization or column chromatography.

Characterization of Derivatives

Confirmation of structure and purity is essential before biological screening. A standard panel of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compounds.[2][16][17] Key diagnostic signals, such as the appearance of new aromatic or alkyl protons, and shifts in the indazole ring protons, will confirm successful derivatization.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the new compounds.[2] LC-MS is used for reaction monitoring and purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compounds, which should typically be >95% before submission for biological screening.

Application in Biological Screening

The diverse library of this compound derivatives is particularly well-suited for screening against families of enzymes where substituted heterocycles are known to be effective, such as protein kinases.[1][18]

Conceptual Screening Cascade:

  • Primary High-Throughput Screen (HTS): The compound library is screened at a single concentration (e.g., 10 µM) against a target of interest (e.g., a specific kinase like VEGFR or BTK).[3][19]

  • Hit Confirmation: Compounds showing significant activity (e.g., >50% inhibition) are re-tested to confirm their activity and rule out false positives.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations to determine their potency (IC₅₀ value).

  • Structure-Activity Relationship (SAR) Analysis: The potency data is correlated with the structural modifications at the N1, C3, and C7 positions to build an understanding of which functionalities are critical for biological activity.

  • Lead Optimization: Promising hits with validated SAR are selected for further chemical modification to improve potency, selectivity, and drug-like properties.

Conclusion

This compound serves as an outstanding starting scaffold for the development of diverse chemical libraries for biological screening. By strategically applying modern synthetic methods such as palladium-catalyzed cross-coupling and standard functional group transformations, researchers can efficiently generate a multitude of novel analogues. The protocols outlined in this document provide a robust and field-proven foundation for synthesizing these derivatives, enabling the exploration of new chemical space and accelerating the discovery of novel therapeutic agents.

References

Application Note: Comprehensive Analytical Characterization of 3-Chloro-1H-indazol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

**Abstract

This document provides a detailed guide to the analytical techniques and protocols required for the comprehensive characterization of 3-Chloro-1H-indazol-7-amine (CAS: 316810-88-5). As a substituted indazole, this compound is representative of a class of heterocyclic structures pivotal in medicinal chemistry and drug development, often serving as a key building block in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3] Ensuring the identity, purity, and structural integrity of such intermediates is critical for downstream success in synthesis and for meeting stringent regulatory standards. This guide outlines orthogonal analytical methods, including chromatography and spectroscopy, designed for researchers, quality control analysts, and drug development professionals.

Introduction: The Importance of Characterization

This compound belongs to the indazole family, a privileged scaffold in medicinal chemistry renowned for a wide spectrum of biological activities, including use in potent inhibitors for cancer treatment.[3][4][5] The precise placement of the chloro and amine substituents on the indazole core dictates its reactivity and its ability to form specific interactions with biological targets. Therefore, an unambiguous confirmation of its structure and a precise quantification of its purity are non-negotiable prerequisites for its use in synthesis.

This application note details an integrated analytical approach, leveraging the strengths of multiple techniques to build a complete characterization portfolio. We will cover:

  • Chromatographic Techniques (HPLC, LC-MS): For separation, quantification, and confirmation of molecular weight.

  • Spectroscopic Techniques (NMR, FT-IR): For definitive structural elucidation and functional group identification.

The protocols herein are designed to be self-validating, incorporating system suitability and data verification steps to ensure trustworthiness and scientific rigor.

Physicochemical Properties

A summary of the basic properties of this compound provides a foundation for analytical method development.

PropertyValueSource
CAS Number 316810-88-5[6]
Molecular Formula C₇H₆ClN₃[6]
Molecular Weight 167.60 g/mol [6]
Appearance Expected to be a solidGeneral
Storage 2-8°C, under inert atmosphere, dry[7]

Chromatographic Analysis: Purity, Identity, and Quantification

Chromatography is the cornerstone for assessing the purity of chemical intermediates. We employ a primary method (RP-HPLC) for quantification and a coupled technique (LC-MS) for definitive identity confirmation.

Protocol 1: Reversed-Phase HPLC for Purity Assessment

Principle of Causality: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice due to the compound's aromaticity and moderate polarity. A C18 stationary phase provides excellent hydrophobic retention, while a buffered acidic mobile phase (formic acid) ensures the amine functional group is protonated, leading to sharp, symmetrical peak shapes and preventing interaction with residual silanols on the silica support. UV detection is ideal, as the fused aromatic ring system is a strong chromophore.

hplc_workflow p1 Weigh Sample (~1 mg/mL) p2 Dissolve in Diluent (e.g., 50:50 ACN:H₂O) a2 Inject Sample (5 µL) p2->a2 p3 Prepare Mobile Phases (A: 0.1% FA in H₂O, B: 0.1% FA in ACN) a1 System Equilibration p3->a1 a1->a2 a3 Gradient Elution a2->a3 a4 UV Detection (e.g., 254 nm) a3->a4 d1 Integrate Chromatogram a4->d1 d2 Calculate Area % Purity d1->d2 d3 Verify System Suitability d2->d3

Caption: RP-HPLC workflow for purity analysis.

Detailed Protocol:

  • Instrumentation & Consumables:

    • HPLC System with a quaternary pump, autosampler, column oven, and UV/PDA detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile (ACN).

    • Diluent: 50:50 (v/v) Water:ACN.

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in the diluent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns, ensures good efficiency.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 5 µLBalances sensitivity with the risk of column overloading.
Detection UV at 254 nm (or PDA scan 200-400 nm)Aromatic compounds strongly absorb at 254 nm.
Gradient Time (min)%B
0.010
20.090
25.090
25.110
30.010
  • System Suitability:

    • Perform five replicate injections of the standard solution.

    • The Relative Standard Deviation (%RSD) for the main peak area should be ≤ 2.0%.

    • Tailing Factor (T) for the main peak should be between 0.8 and 1.5.

  • Data Interpretation:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all integrated peaks.

    • Identify any impurities and report their retention times and area percentages.

Protocol 2: LC-MS for Molecular Weight Confirmation

Principle of Causality: Coupling the HPLC separation directly to a mass spectrometer provides definitive molecular weight data, confirming compound identity. Electrospray Ionization (ESI) is the preferred ionization technique for polar molecules like this amine, typically forming a protonated molecular ion [M+H]⁺ in positive ion mode.

Detailed Protocol:

  • Instrumentation:

    • An LC-MS system, preferably with a single quadrupole or time-of-flight (TOF) mass analyzer.

  • Methodology:

    • Utilize the same HPLC method as described in Protocol 2.1. The use of a volatile buffer like formic acid makes it directly compatible with MS.

    • Divert the flow to the mass spectrometer post-UV detector.

  • Mass Spectrometer Settings (Example):

ParameterSetting
Ionization Mode ESI, Positive (+)
Scan Range 50 - 500 m/z
Capillary Voltage 3.5 kV
Source Temp. 120 °C
Desolvation Temp. 350 °C
  • Data Interpretation:

    • The theoretical monoisotopic mass of C₇H₆ClN₃ is 167.0249.

    • In the mass spectrum corresponding to the main HPLC peak, look for the protonated molecular ion [M+H]⁺ at m/z 168.0327 .

    • Observe the characteristic isotopic pattern for a molecule containing one chlorine atom (an A+2 peak approximately one-third the intensity of the A peak). This provides an additional layer of confirmation.

Spectroscopic Analysis: Definitive Structural Elucidation

Spectroscopy provides irrefutable evidence of the molecular structure by probing the magnetic and vibrational properties of the atoms and bonds.

structure_elucidation center_node This compound (C₇H₆ClN₃) nmr NMR Spectroscopy (¹H, ¹³C) center_node->nmr elucidates ftir FT-IR Spectroscopy center_node->ftir identifies hrms High-Resolution MS center_node->hrms confirms nmr_info Provides: - Proton/Carbon Environment - Connectivity (J-coupling) - Atom Count (Integration) nmr->nmr_info ftir_info Provides: - Functional Group ID (N-H, C-Cl, Aromatic C=C) ftir->ftir_info hrms_info Provides: - Exact Mass - Elemental Composition hrms->hrms_info

Caption: Integrated spectroscopic approach for structure confirmation.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Causality: NMR is the most powerful technique for structural elucidation in solution. ¹H NMR identifies the number and environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. The predictable chemical shifts and coupling patterns for substituted indazoles allow for a complete assignment of the structure.[5][8][9]

Detailed Protocol:

  • Sample Preparation:

    • Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (NH and NH₂).

  • Instrumentation:

    • A 400 MHz (or higher) NMR spectrometer.

  • Experiments to Perform:

    • Standard ¹H NMR.

    • Standard ¹³C NMR (proton-decoupled).

    • (Optional but recommended) 2D experiments like COSY (H-H correlation) and HSQC (C-H correlation) for unambiguous assignments.

  • Predicted Spectral Data & Interpretation:

    • ¹H NMR (400 MHz, DMSO-d₆): The aromatic region will show three protons. The proton at C4 will likely be a doublet, the proton at C6 a doublet, and the proton at C5 a triplet (or doublet of doublets). The amine (NH₂) protons will appear as a broad singlet, and the indazole N-H proton will also be a broad singlet at a downfield chemical shift.

    • ¹³C NMR (101 MHz, DMSO-d₆): Expect to see 7 distinct carbon signals. The chemical shifts will be influenced by the electron-withdrawing chlorine atom and the electron-donating amine group.

AssignmentPredicted ¹H Shift (ppm)Predicted MultiplicityPredicted ¹³C Shift (ppm)
NH (indazole)12.0 - 13.5br s-
Aromatic CH (x3)6.5 - 8.0d, t, d100 - 145
NH₂ (amine)5.0 - 6.0br s-
C-Cl--140 - 150
C-NH₂--140 - 150
Other C-ring--110 - 140

Note: These are estimated values. Actual spectra must be acquired for confirmation.

Protocol 4: Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle of Causality: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific bond vibrational frequencies. This provides rapid confirmation of key structural features. Data from known indazoles can be used as a reference.[10][11]

Detailed Protocol:

  • Sample Preparation:

    • Use an instrument equipped with an Attenuated Total Reflectance (ATR) accessory for rapid, solid-state analysis. Place a small amount of the powder directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding ~1 mg of sample with ~100 mg of dry KBr and pressing it into a transparent disk.

  • Data Acquisition:

    • Scan the sample from 4000 to 400 cm⁻¹.

  • Expected Absorptions & Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3200N-H stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3300 - 3100N-H stretchIndazole N-H
3100 - 3000C-H stretchAromatic C-H
1650 - 1550C=C stretchAromatic Ring
1640 - 1580N-H bend (scissoring)Primary Amine (-NH₂)
850 - 750C-Cl stretchAryl-Chloride

The presence of sharp peaks in these regions confirms the key functional groups of the target molecule.

Summary and Concluding Remarks

The analytical characterization of this compound requires a multi-faceted, orthogonal approach. By combining the quantitative purity assessment from RP-HPLC with the definitive identity confirmation from LC-MS and the detailed structural elucidation from NMR and FT-IR, a complete and reliable characterization profile can be established. This suite of tests ensures that the material meets the high standards required for its intended use in pharmaceutical research and development, providing confidence in the quality and integrity of the synthetic intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-1H-indazol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Chloro-1H-indazol-7-amine. This document is designed for researchers, medicinal chemists, and process development professionals. Given its utility as a key building block in the development of pharmacologically active agents, a robust and reproducible synthesis is paramount.

This guide deviates from a standard linear protocol. Instead, it is structured as a dynamic troubleshooting resource to address the specific, practical challenges you may encounter in the lab. We will explore the primary synthetic strategies, anticipate potential roadblocks, and provide scientifically-grounded solutions to overcome them.

Section 1: Strategic Overview of Synthetic Pathways

The synthesis of this compound is not widely documented in standard literature, necessitating a strategy built from first principles and analogous reactions. The two most logical approaches are:

  • Route A: Direct Electrophilic Chlorination. This involves the direct chlorination of the commercially available starting material, 1H-indazol-7-amine. The primary challenge here is controlling regioselectivity.

  • Route B: Indazole Ring Formation from a Chlorinated Precursor. This strategy builds the indazole ring from a pre-functionalized benzene derivative, ensuring the chlorine is in the correct position from the outset. This often involves the cyclization of a substituted benzonitrile with hydrazine.[1][2]

The following workflow illustrates these strategic choices.

cluster_0 Synthetic Strategies start Goal: this compound route_A Route A: Direct Chlorination start->route_A route_B Route B: Ring Formation start->route_B sm_A Start: 1H-indazol-7-amine route_A->sm_A sm_B Start: Substituted 2-Amino-3-chlorobenzonitrile route_B->sm_B reagent_A Electrophilic Chlorinating Agent (e.g., NCS, SO2Cl2) sm_A->reagent_A Reaction reagent_B Hydrazine (NH2NH2) sm_B->reagent_B SNAr Cyclization end_product Target Molecule reagent_A->end_product Yields reagent_B->end_product Yields

Caption: High-level strategic approaches to this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses common experimental failures in a question-and-answer format.

Scenario 1: Challenges with Direct Chlorination (Route A)
Q1: "I attempted to chlorinate 1H-indazol-7-amine with N-Chlorosuccinimide (NCS) but my NMR shows a complex mixture of products, with very little of the desired 3-chloro isomer. What is happening?"

A1: Root Cause Analysis & Solution

This is a classic regioselectivity problem. The indazole ring system has multiple sites susceptible to electrophilic attack, and the potent activating effect of the C7-amine group complicates matters further.

  • Electronic Effects: The C7-amino group is a strong ortho- and para-director. While the C3 position is electronically distinct within the pyrazole moiety, other positions on the benzene ring (C4, C6) and even the pyrazole nitrogen (N1) are also activated.

  • Causality: Your result is a mixture of isomers because the kinetic barrier for chlorination at these different sites is very similar under your reaction conditions. You are likely forming C4-chloro, C6-chloro, and potentially di-chlorinated species alongside your desired C3-chloro product. Direct bromination of a similar 3-aminoindazole system is known to yield the undesired regioisomer as the major product.[2][3]

Troubleshooting Protocol:

  • Protect the Amine: The C7-amino group is a major source of your regioselectivity issue. Protecting it as a less-activating group (e.g., amide, carbamate) can temper its directing effect and sterically hinder the C6 position. A tert-butoxycarbonyl (Boc) group is a good choice due to its ease of application and removal.

  • Modify the Chlorinating Agent: Different reagents have different steric and electronic demands.

    • N-Chlorosuccinimide (NCS): A common and mild choice. Often used in polar aprotic solvents like DMF or acetonitrile.

    • Sulfuryl Chloride (SO₂Cl₂): Can be more aggressive but sometimes offers different selectivity. It can generate HCl in situ, which may protonate the substrate, altering its reactivity.

    • Trichloroisocyanuric Acid (TCCA): A solid, easy-to-handle source of electrophilic chlorine.[4]

  • Solvent & Temperature Optimization:

    • Start with a non-coordinating solvent like Dichloromethane (DCM) or 1,2-Dichlorethane (DCE) at low temperatures (0 °C to -20 °C).

    • Slowly add 1.05 equivalents of the chlorinating agent. Low temperatures favor the thermodynamically more stable product and can increase selectivity by better differentiating between small activation energy barriers.

ReagentTypical SolventTemperatureKey Considerations
NCS Acetonitrile, DMF, DCM0 °C to RTGood first choice; mild. Radical pathways possible with initiators.
SO₂Cl₂ DCM, Chloroform0 °C to RTCan be aggressive. Reaction can be fast and exothermic.
TCCA Acetonitrile, Ethyl AcetateRTStoichiometrically efficient source of Cl⁺.
Q2: "My reaction is either incomplete, with lots of starting material left, or it produces a dark tar, suggesting decomposition. How do I find the right balance?"

A2: Finding the "Sweet Spot"

This indicates your reaction conditions are either too mild or too harsh. Indazoles, while aromatic, can be sensitive to strongly acidic or oxidative conditions.

  • If Incomplete: This suggests the activation barrier is not being overcome.

    • Increase Temperature: After slow addition of the reagent at 0 °C, allow the reaction to slowly warm to room temperature.

    • Use a Catalyst: A catalytic amount of a Lewis acid or protic acid can sometimes activate the chlorinating agent, but this must be done cautiously as it can also promote decomposition.

    • Solvent Choice: Switching to a more polar solvent like Acetonitrile may increase the reaction rate.

  • If Decomposition Occurs: This points to over-reaction or instability of the product under the reaction conditions.

    • Lower the Temperature: Perform the entire reaction at 0 °C or even -78 °C.

    • Control Stoichiometry: Use a high-purity chlorinating agent and add it as a solution via syringe pump over a prolonged period (1-2 hours) to avoid localized high concentrations.

    • Buffer the Reaction: If acidic byproducts are suspected to cause degradation, add a non-nucleophilic base like sodium carbonate or 2,6-lutidine to the reaction mixture.

cluster_1 Troubleshooting: Poor Selectivity/Yield start Initial Observation: Mixture of Isomers or Low Yield check_protection Is the C7-amine protected? start->check_protection protect_amine Action: Protect Amine (e.g., Boc) check_protection->protect_amine No optimize_reagent Optimize Chlorinating Agent (NCS vs SO2Cl2) check_protection->optimize_reagent Yes protect_amine->optimize_reagent optimize_temp Optimize Temperature (Start at 0°C or lower) optimize_reagent->optimize_temp check_purity Analyze Product Purity (NMR/LCMS) optimize_temp->check_purity success Success: Desired Product check_purity->success >95% Pure failure Failure: Still Impure check_purity->failure <95% Pure failure->start Re-evaluate Strategy

Caption: Decision workflow for optimizing the direct chlorination reaction.

Scenario 2: Challenges with Ring Formation (Route B)
Q3: "I am trying a cyclization reaction with a substituted 2,6-dichlorobenzonitrile analog and hydrazine, but the yield is very low. What factors are critical for this transformation?"

A3: Root Cause Analysis & Solution

This reaction is a nucleophilic aromatic substitution (SₙAr) followed by intramolecular cyclization. Its success is highly dependent on several factors, as demonstrated in syntheses of similar molecules like 7-Bromo-4-chloro-1H-indazol-3-amine.[1][2]

  • Leaving Group Ability: The SₙAr step requires a good leaving group ortho to the nitrile. While chloride is acceptable, a fluoride atom is a much better leaving group for SₙAr, often leading to higher yields and milder reaction conditions.

  • Solvent: This reaction class requires a polar aprotic solvent to stabilize the charged intermediate (Meisenheimer complex).

    • Excellent Choices: N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO).

    • Good Choices: 2-Methyltetrahydrofuran (2-MeTHF), which is noted as a viable solvent in scale-up operations.[2]

  • Temperature: These reactions typically require heat to proceed at a reasonable rate. Temperatures between 90-120 °C are common.[1][5]

  • Base: A mild base like sodium acetate (NaOAc) is sometimes added to facilitate the reaction, though its role can vary.[2]

Troubleshooting Protocol:

  • Confirm Starting Material: Ensure your chlorinated benzonitrile precursor is correct and pure.

  • Solvent Screen: Run small-scale test reactions in parallel using DMSO, NMP, and 2-MeTHF.

  • Temperature Elevation: Incrementally increase the reaction temperature from 80 °C up to 120 °C, monitoring by TLC or LC-MS for product formation.

  • Hydrazine Equivalents: Ensure at least 4 equivalents of hydrazine hydrate are used to drive the reaction to completion.[1][2]

Section 3: Experimental Protocol Example

This section provides a representative, detailed protocol for the direct chlorination approach (Route A), incorporating the troubleshooting advice above.

Protocol: Synthesis of this compound via Amine Protection

Step 1: Boc-Protection of 1H-indazol-7-amine

  • Dissolve 1H-indazol-7-amine (1.0 eq) in Tetrahydrofuran (THF, 10 mL per gram of substrate).

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and Triethylamine (TEA, 1.5 eq).

  • Stir the mixture at room temperature for 4-6 hours.

  • Validation Check: Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes). The product spot should be less polar than the starting material.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography or recrystallization to yield Boc-protected 1H-indazol-7-amine.

Step 2: Regioselective Chlorination

  • Dissolve the Boc-protected indazole (1.0 eq) in anhydrous Acetonitrile (20 mL per gram) in an oven-dried flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve N-Chlorosuccinimide (NCS, 1.05 eq) in anhydrous Acetonitrile.

  • Add the NCS solution dropwise to the indazole solution over 30 minutes.

  • Validation Check: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor the reaction every hour by LC-MS to check for the formation of the desired mass and consumption of the starting material.

  • Once the reaction is complete (typically 2-4 hours), quench by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 3: Boc-Deprotection

  • Dissolve the crude chlorinated intermediate in Dichloromethane (DCM, 10 mL per gram).

  • Add Trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 1-2 hours.

  • Validation Check: Monitor by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture. Re-dissolve in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Dry the organic layer, concentrate, and purify by flash column chromatography to yield the final product, this compound. Confirm the structure and regiochemistry by ¹H NMR, ¹³C NMR, and HRMS.

Section 4: References

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available at: --INVALID-LINK--

  • Zhang, T., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4104. Available at: --INVALID-LINK--

  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). List of Reagents for Chlorination. Available at: --INVALID-LINK--

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: --INVALID-LINK--

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 88901, 1H-indazol-7-amine. Available at: --INVALID-LINK--

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 95894, 3-Chloro-1H-indazole. Available at: --INVALID-LINK--

  • Gaikwad, M., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Chemical Reviews, 4(1), 12-21. Available at: --INVALID-LINK--

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Available at: --INVALID-LINK--

References

managing exothermic reactions in indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Indazole Synthesis

A Senior Application Scientist's Guide to Managing Exothermic Reactions

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of indazole synthesis, a cornerstone in medicinal chemistry.[1] Many synthetic routes to this privileged scaffold involve highly exothermic steps, which, if not properly managed, can lead to reduced yield, impurity formation, and significant safety hazards.[2][3]

This document provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to address the specific thermal management challenges you may encounter during your experiments.

Section 1: Understanding the Thermal Risks in Indazole Synthesis

Before troubleshooting, it's crucial to understand why certain reactions are exothermic. The synthesis of the stable, aromatic indazole ring system often proceeds through high-energy intermediates or involves the formation of very stable bonds (like N-N bonds), releasing significant energy as heat (a negative change in enthalpy, ΔH<0).[4]

Key synthetic steps notorious for their exothermic nature include:

  • Cyclization via Diazonium Salts: The formation and subsequent cyclization of diazonium salts are often highly exothermic and can produce nitrogen gas, leading to pressure buildup.[1][5]

  • Reductive Cyclization of Nitroarenes: Reactions like the Davis-Beirut synthesis involve the transformation of nitro groups, which are energetically unstable, into the indazole core.[6][7] This process is a robust but often energetic method for N-N bond formation.[7]

  • Reactions with Hydrazine: Condensation reactions with hydrazine or its derivatives can be highly exothermic, and the reagent itself poses handling risks.[1][8]

Failure to control the heat generated from these steps can initiate a thermal runaway, where the reaction rate increases, generating more heat, in a dangerous, self-accelerating cycle.[3]

Section 2: Troubleshooting Guide for Thermal Events

This section addresses common problems encountered during indazole synthesis, providing causal explanations and actionable solutions.

Question: My reaction temperature is spiking uncontrollably after adding the cyclization agent, far exceeding my set point. What is happening and what are my immediate actions?

Answer: You are likely experiencing a thermal runaway or a near-runaway event. This occurs when the rate of heat generation from your reaction exceeds the rate of heat removal by your cooling system.[3] The primary cause is often an accumulation of unreacted reagents followed by a sudden initiation of the reaction.

Immediate Corrective Actions:

  • Stop Reagent Addition Immediately: Cease the feed of any limiting reagent to prevent adding more fuel to the reaction.[9]

  • Apply Maximum Cooling: Engage emergency cooling. This could be a pre-chilled ice bath or a connection to a high-capacity cryostat.[9][10]

  • Ensure Vigorous Agitation: Proper mixing is critical for efficient heat transfer to the vessel walls and cooling jacket. Check that your stirrer is functioning optimally.[10]

  • If Safe, Dilute the Reaction: Adding a pre-chilled, inert solvent can help absorb heat and slow the reaction rate. This should only be done if the solvent is compatible and will not exacerbate the situation.

Causality and Prevention: This situation is often a result of operating in a semi-batch mode where a reagent is added too quickly for the reaction to consume it, leading to its accumulation.[11] A delayed reaction initiation can be particularly dangerous.[11]

Prevention Protocol:

  • Controlled Dosing: Implement a slow, controlled addition of the most reactive component. Use a syringe pump for precise, verifiable addition rates.[9] The addition rate should be tied to the real-time internal temperature of the reactor, not just a pre-set time.

  • Hazard Analysis: Before scaling up, perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to understand the total heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[12][13]

  • Sufficient Cooling Capacity: Ensure your cooling system is capable of handling the total heat output of the reaction. The use of a large cooling bath simplifies the dissipation of the heat of reaction.[14]

Question: I'm observing a mixture of N1 and N2 alkylation isomers and other impurities in my final product. Could this be related to temperature control?

Answer: Yes, absolutely. Poor temperature control is a common cause of poor regioselectivity and side-product formation in indazole synthesis.[15]

Causality and Explanation: The N-alkylation of the indazole ring is a classic case where kinetic and thermodynamic products compete. N2-alkylation is often the kinetically favored product (formed faster at lower temperatures), while the N1-isomer is typically the thermodynamically more stable product.[15]

  • Temperature Excursions: If your reaction temperature spikes, you may provide enough energy to overcome the activation barrier for multiple reaction pathways, leading to a mixture of products. It can also cause degradation of starting materials or the desired product.[16]

  • Inconsistent Temperature: Fluctuations in temperature can lead to inconsistent kinetic vs. thermodynamic control, resulting in variable batch-to-batch isomer ratios.

Troubleshooting & Optimization Protocol:

  • Isothermal Conditions: Maintain a stable, consistent internal reaction temperature. For exothermic reactions, this requires a responsive cooling system and controlled reagent addition.[17]

  • Optimize Temperature: Systematically study the effect of temperature on your product profile. Running the reaction at a lower, stable temperature may significantly favor the kinetic N2-product, while higher temperatures might allow for equilibration to the thermodynamic N1-product.[15]

  • Solvent and Base Selection: The choice of base and solvent system is also critical for controlling regioselectivity. For instance, sodium hydride (NaH) in THF often favors the N1 isomer, while Mitsunobu conditions tend to favor the N2 isomer.[15]

Question: I am trying to scale up a Davis-Beirut reaction from 5g to 500g, but I am facing significant challenges with heat management. Why is this so much harder at a larger scale?

Answer: This is a classic scale-up challenge rooted in physics. As you increase the volume of your reactor, the surface area available for heat exchange does not increase proportionally. The surface-area-to-volume ratio decreases significantly, making it much harder to remove heat from the system.[3][11] What was easily managed with an ice bath at the lab scale can become a serious runaway risk in a large reactor.[11]

Key Scale-Up Considerations:

ParameterLab Scale (e.g., 100 mL Flask)Production Scale (e.g., 100 L Reactor)Mitigation Strategy
Surface Area / Volume HighLowShift from batch to semi-batch or continuous flow processing.[3][11]
Heat Transfer Efficient (through flask wall)Poor (limited by jacket)Use jacketed reactors with high-performance thermal fluids and ensure powerful agitation.[11]
Addition Time Short (minutes)Long (hours)Addition rate must be carefully calculated based on the reactor's heat removal capacity.[3][11]
Thermal Inertia Low (cools quickly)High (cools slowly)Install emergency quenching or dumping systems for large-scale reactors.[10][13]

Recommended Approach: Continuous Flow Chemistry For highly exothermic processes like many indazole syntheses, transitioning to a continuous flow reactor is the modern, preferred solution for scale-up.[18][19] This approach offers an inherently safer process by minimizing the reaction volume at any given moment and maximizing the surface-area-to-volume ratio for superior heat transfer.[17][20]

Section 3: FAQs on Advanced Thermal Management

Q1: What are the best practices for setting up a batch reactor for a potentially hazardous exothermic reaction?

A robust setup is your first line of defense. Ensure your system includes:

  • Jacketed Reactor: Allows for precise temperature control via a circulating thermal fluid.

  • Overhead Stirrer: Provides powerful and consistent agitation, which is crucial for heat transfer. A magnetic stir bar is insufficient for viscous reactions or larger volumes.

  • Internal Temperature Probe (Thermocouple): Monitor the actual reaction temperature, not the bath temperature. The internal temperature can be 5-10°C higher than the bath during an exotherm.[14]

  • Controlled Addition Funnel/Syringe Pump: For precise, slow addition of reagents.[9]

  • Inert Atmosphere: A nitrogen or argon blanket prevents unwanted side reactions and is a critical safety measure when using flammable solvents.

  • Emergency Cooling Bath: Have a large ice-water or dry ice/acetone bath ready to raise around the reactor if needed.[9]

  • Blast Shield: Always work behind a blast shield for any reaction with unknown or significant thermal risk.[9]

Q2: How exactly does flow chemistry make my indazole synthesis safer?

Flow chemistry conducts reactions in a continuous stream through narrow tubes or channels (a microreactor) instead of a large pot.[18] This fundamental difference provides several key safety advantages:

  • Superior Heat Transfer: The extremely high surface-area-to-volume ratio allows for near-instantaneous heat removal, effectively preventing temperature spikes.[17][20]

  • Small Reaction Volume: At any point in time, only a tiny amount of material is in the reactor, drastically reducing the potential energy of an uncontrolled exotherm.[18]

  • Precise Control: Temperature, pressure, and residence time are controlled with high precision, leading to more consistent and reproducible results.[18]

  • Safe Handling of Hazardous Intermediates: Unstable intermediates, like diazonium salts, are generated and consumed in situ, eliminating the need for their isolation and storage.[17][18]

Q3: My synthesis involves a novel cyclization, and I have no thermal data. How can I assess the risk before proceeding?

Never assume a reaction is safe. A thorough risk assessment is mandatory.[14]

  • Literature Review: Check for analogous reactions to get a qualitative sense of the potential exotherm.

  • Small-Scale Test: Run the reaction on a very small scale (e.g., 50-100 mg) with continuous temperature monitoring. Observe the temperature difference (ΔT) between the reaction mixture and the cooling bath. A large ΔT indicates a significant exotherm.

  • Calorimetry (Recommended): For any process intended for scale-up, quantitative data is essential.

    • Differential Scanning Calorimetry (DSC): Can determine the onset temperature of decomposition for your reactants, intermediates, and products, defining a "do not exceed" temperature limit.

    • Reaction Calorimetry (RC): Measures the heat flow from the reaction in real-time, providing the total heat of reaction (ΔH) and the rate of heat release. This data is critical for safe scale-up calculations.[9]

Section 4: Visualized Workflows and Protocols

Workflow 1: Troubleshooting a Thermal Excursion

This decision tree outlines the logical steps for diagnosing and responding to an unexpected temperature increase.

G start Thermal Excursion Detected (Temp > Setpoint + 5°C) stop_addition IMMEDIATELY Stop All Reagent Addition start->stop_addition max_cooling Apply Maximum Cooling (Emergency Ice Bath) stop_addition->max_cooling check_agitation Verify Agitation is at Maximum max_cooling->check_agitation temp_control Is Temperature Decreasing? check_agitation->temp_control monitor Continue Monitoring Until Stable at Setpoint temp_control->monitor  Yes quench EMERGENCY Quench Reaction (If Safe) temp_control->quench No   investigate Post-Mortem Analysis: - Review Addition Rate - Check Cooling Efficiency - Perform Calorimetry monitor->investigate quench->investigate

Caption: A logical workflow for immediate response to a thermal runaway event.

Workflow 2: Batch vs. Continuous Flow for Exothermic Reactions

This diagram illustrates the fundamental differences in risk management between traditional batch synthesis and modern flow chemistry.

G cluster_0 Batch Synthesis cluster_1 Flow Chemistry batch_reactor Large Jacketed Reactor (High Volume, Low Surface Area/Volume) batch_risk High Thermal Risk: - Reagent Accumulation - Slow Heat Transfer - Potential for Runaway batch_reactor->batch_risk flow_reactor Microreactor (Low Volume, High Surface Area/Volume) batch_reactor->flow_reactor Modernization for Safety & Scale-up flow_safety Inherently Safer Design: - No Accumulation - Excellent Heat Transfer - Minimal Risk of Runaway flow_reactor->flow_safety

Caption: Comparison of thermal risk profiles in batch vs. flow chemistry.

Protocol: One-Step Indazole Synthesis in a Flow Reactor

This protocol is adapted from established methods for the synthesis of 1H-indazoles from o-fluorobenzaldehydes and hydrazines, demonstrating a practical application of flow chemistry for managing exotherms.[18]

Objective: To safely synthesize a substituted 1H-indazole by leveraging the superior temperature control of a continuous flow system.

Materials & Equipment:

  • Flow reactor system (e.g., Vapourtec, Uniqsis) with a T-mixer and a heated reactor coil (e.g., 10 mL PFA tubing).

  • Two HPLC pumps.

  • Back pressure regulator (BPR).

  • Starting Materials:

    • Solution A: o-fluorobenzaldehyde derivative (e.g., 0.2 M in ethanol).

    • Solution B: Hydrazine derivative (e.g., 0.22 M in ethanol).

Procedure:

  • System Setup: Assemble the flow reactor, connecting the pumps to the T-mixer, the mixer to the reactor coil, and the coil outlet to the BPR.

  • Priming: Prime both pumps and the reactor lines with the solvent (ethanol) to ensure a bubble-free, steady flow.

  • Set Parameters:

    • Set the reactor temperature to 150 °C. The high temperature is safely achievable due to the excellent heat transfer in the flow reactor.[18]

    • Set the back pressure regulator to 10-15 bar. This ensures the solvent remains in the liquid phase above its atmospheric boiling point.[18]

  • Reaction Execution:

    • Begin pumping Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min).

    • This total flow rate in a 10 mL reactor corresponds to a 10-minute residence time, which is often sufficient for complete conversion.[18]

  • Steady State: Allow the system to run for at least three reactor volumes (e.g., 30 mL total volume, or 30 minutes) to reach a steady state before collecting the product.

  • Collection & Work-up: Collect the reactor output into a flask containing water to quench the reaction. Proceed with standard extraction using an organic solvent (e.g., ethyl acetate), followed by washing, drying, and concentration.[18]

  • Purification: Purify the crude product by column chromatography on silica gel.

This flow chemistry protocol eliminates the need for slow, dropwise addition and mitigates the risks associated with the exotherm, providing a safe, efficient, and scalable route to indazole synthesis.[19][21]

References

Validation & Comparative

A Comparative Guide to Indazole-Derived Kinase Inhibitors: Efficacy, Selectivity, and Experimental Validation

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold has solidified its position as a "privileged" structure in medicinal chemistry, particularly in the realm of protein kinase inhibitors.[1][2][3] Its unique bicyclic aromatic structure provides a versatile template for designing potent and selective inhibitors that can modulate the activity of a wide range of kinases, many of which are implicated in cancer and other diseases.[1][3][4] This guide offers a comparative analysis of kinase inhibitors derived from different indazole cores, focusing on their performance against key oncogenic kinases. We will delve into their structure-activity relationships (SAR), present supporting experimental data, and provide detailed protocols for their evaluation, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Indazole Core: A Versatile Scaffold for Kinase Inhibition

The indazole ring system, an isomer of indole, offers a unique combination of hydrogen bonding capabilities and structural rigidity that makes it an ideal anchor for binding to the ATP-binding pocket of kinases.[3] The arrangement of nitrogen atoms within the five-membered ring significantly influences the molecule's physicochemical properties and its ability to form key interactions with amino acid residues in the kinase hinge region, a critical determinant of inhibitor potency and selectivity.[3] Several FDA-approved drugs, such as Axitinib, Pazopanib, and Niraparib, feature an indazole core, highlighting the clinical success of this scaffold.[1][5]

Comparative Analysis of Indazole-Based Kinase Inhibitors

This section provides a comparative overview of indazole-derived inhibitors targeting several key kinase families. The data presented is compiled from various studies to illustrate the spectrum of activity and potency achievable with this versatile scaffold.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][6] Consequently, inhibiting VEGFR signaling is a well-established anti-cancer strategy.[6][7] The indazole scaffold has been extensively explored for the development of potent VEGFR inhibitors.[1][7][8]

Table 1: Comparative Biochemical Potency of Indazole-Based VEGFR-2 Inhibitors

Compound IDR1 SubstitutionR2 SubstitutionVEGFR-2 IC50 (nM)Reference
Axitinib --0.2[9]
Pazopanib --30[1][9]
Linifanib (ABT-869) --3[10]
Compound 13g AmideMethoxy57.9[1]
Compound 13i SulfonamideMethoxy34.5[1]
VH02 3-chloromethylphenylurea-560[6]

Structure-Activity Relationship (SAR) Insights for VEGFR-2 Inhibitors:

Studies on indazole-pyrimidine-based derivatives have shown that substitutions at the 2-position of the pyrimidine ring significantly impact potency.[1] The presence of hydrogen bond-forming groups like amides and sulfonamides generally leads to enhanced activity compared to hydrophobic groups such as alkyl or halogen moieties.[1] For instance, compound 13i , with a sulfonamide group, exhibited a lower IC50 value than pazopanib, indicating higher potency.[1] This suggests that forming specific hydrogen bonds within the ATP-binding pocket of VEGFR-2 is crucial for potent inhibition.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg RAS RAS VEGFR2->RAS PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Endothelial_Cell Endothelial Cell Proliferation, Migration, Survival ERK->Endothelial_Cell AKT AKT PI3K->AKT AKT->Endothelial_Cell

Caption: VEGFR-2 signaling cascade leading to angiogenesis.

AXL Receptor Tyrosine Kinase Inhibitors

AXL, a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases, is frequently overexpressed in various cancers and is associated with poor prognosis and acquired drug resistance.[11][12] This makes AXL an attractive target for cancer therapy.[13] Fragment-based lead discovery approaches have successfully identified potent indazole-based AXL inhibitors.[11][12]

Table 2: Comparative Biochemical Potency of Indazole-Based AXL Inhibitors

Compound IDModificationAXL IC50 (nM)Reference
BGB324 -14[10]
UNC2025 Dual MER/FLT3 inhibitor1.6[13]
Fragment 11 Initial Fragment HitHigh µM[11]
Fragment 24 Optimized FragmentImproved Potency[11]
Compound 54 Potent InhibitorLow nM[11]

Structure-Activity Relationship (SAR) Insights for AXL Inhibitors:

The development of indazole-based AXL inhibitors often starts with a fragment-based approach, where small indazole-containing fragments are screened for binding.[11] Subsequent optimization, guided by docking studies, involves adding substituents to the indazole core to enhance interactions with the AXL kinase domain.[11] X-ray crystallography of inhibitor-kinase complexes reveals key binding interactions, providing a roadmap for further optimization to improve potency and selectivity.[11]

AXL_Pathway Gas6 Gas6 AXL AXL Gas6->AXL Binds and activates PI3K PI3K AXL->PI3K STAT3 STAT3 AXL->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Response Cell Survival, Proliferation, Migration, Invasion, Drug Resistance AKT->Cell_Response mTOR->Cell_Response STAT3->Cell_Response

Caption: AXL signaling pathway promoting cancer progression.

c-Met Receptor Tyrosine Kinase Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility.[14] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of many human cancers, making it a validated therapeutic target.[14]

Table 3: Comparative Potency of Indazole-Based c-Met Inhibitors

Compound IDc-Met IC50 (µM) (TR-FRET assay)c-Met IC50 (µM) (Cell-based assay)Reference
Compound 4d 0.175.45[14]

Structure-Activity Relationship (SAR) Insights for c-Met Inhibitors:

The design of indazole-based c-Met inhibitors often involves molecular docking studies to predict the binding modes of the compounds within the c-Met kinase domain.[14] These computational insights, combined with experimental evaluation, guide the synthesis of novel derivatives with improved potency. The difference in potency between biochemical (TR-FRET) and cell-based assays for compounds like 4d highlights the importance of evaluating inhibitors in a more biologically relevant context to assess factors like cell permeability and off-target effects.[14]

Experimental Protocols for Kinase Inhibitor Evaluation

To ensure the trustworthiness and reproducibility of the data presented, it is essential to follow standardized and validated experimental protocols. Here, we provide a detailed methodology for a common in vitro kinase assay.

In Vitro Kinase Inhibition Assay (Time-Resolved Förster Resonance Energy Transfer - TR-FRET)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a purified kinase enzyme.[15]

Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., VEGFR-2, AXL, c-Met)

  • Biotinylated substrate peptide

  • ATP (Adenosine triphosphate)

  • Europium-labeled anti-phospho-substrate antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (indazole derivatives)

  • 384-well low-volume microtiter plates

  • TR-FRET-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (for control wells). b. Add 2.5 µL of the kinase enzyme solution to each well. c. Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase. d. Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated substrate peptide and ATP. e. Incubate the reaction mixture for 60 minutes at room temperature.

  • Detection: a. Stop the kinase reaction by adding 5 µL of a detection mixture containing the Europium-labeled anti-phospho-substrate antibody and APC-labeled streptavidin in a buffer containing EDTA. b. Incubate for 60 minutes at room temperature to allow the antibody and streptavidin to bind.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium) after excitation at 340 nm.

  • Data Analysis: a. Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). b. Plot the TR-FRET ratio against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Inhibitor_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation Compound_Library Indazole Compound Library Biochemical_Assay Biochemical Kinase Assay (e.g., TR-FRET) Compound_Library->Biochemical_Assay Hit_Identification Hit Identification (Potent Compounds) Biochemical_Assay->Hit_Identification Cell_Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Hit_Identification->Cell_Proliferation Target_Engagement Target Engagement Assay (e.g., Western Blot for phospho-kinase) Cell_Proliferation->Target_Engagement Lead_Selection Lead Compound Selection Target_Engagement->Lead_Selection Pharmacokinetics Pharmacokinetic Studies (ADME) Lead_Selection->Pharmacokinetics Efficacy_Studies In Vivo Efficacy Studies (Xenograft Models) Pharmacokinetics->Efficacy_Studies Candidate_Selection Clinical Candidate Selection Efficacy_Studies->Candidate_Selection

References

A Comparative Guide to the Validation of Analytical Methods for 3-Chloro-1H-indazol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of 3-Chloro-1H-indazol-7-amine, a key intermediate in pharmaceutical synthesis. Grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), this document offers practical insights and hypothetical, yet realistic, experimental data to guide your validation strategy.

Introduction: The Critical Role of Method Validation

This compound is a heterocyclic amine that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity and quantifying its presence in reaction mixtures and final products is paramount for drug safety and efficacy. Analytical method validation provides the documented evidence that a chosen analytical procedure is suitable for its intended purpose.[1][2] This guide will compare two common analytical techniques for the validation of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The choice of an analytical method is driven by the specific requirements of the analysis, including the nature of the analyte, the sample matrix, and the intended application of the method (e.g., purity assessment, assay). The validation of the chosen method must demonstrate its specificity, linearity, accuracy, precision, and robustness.[3][4]

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique is the first critical step in the validation process. For a molecule like this compound, both HPLC-UV and GC-MS present viable options, each with its own set of advantages and limitations.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.
Applicability Well-suited for non-volatile and thermally labile compounds.Requires the analyte to be volatile and thermally stable, or to be derivatized.
Specificity Good, but can be susceptible to interference from co-eluting impurities with similar UV spectra.Excellent, as mass spectrometry provides structural information, allowing for high confidence in peak identity.
Sensitivity Generally in the microgram to nanogram range.Typically offers higher sensitivity, often in the picogram to femtogram range.
Sample Throughput Moderate, with typical run times of 10-30 minutes.Can be faster for simple matrices, but may require longer sample preparation (derivatization).
Cost & Complexity Lower initial cost and less complex instrumentation.Higher initial investment and requires more specialized expertise for operation and data interpretation.

The Validation Workflow: A Visual Guide

The process of analytical method validation follows a structured path to ensure all performance characteristics of the method are thoroughly evaluated.

ValidationWorkflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation Protocol Develop Validation Protocol Parameters Define Validation Parameters & Acceptance Criteria Protocol->Parameters Specificity Specificity Parameters->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Prepare Validation Report Robustness->Report Approval Review & Approval Report->Approval ValidationParameters Accuracy Accuracy Precision Precision Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Linearity Linearity Range Range Linearity->Range Range->Accuracy Range->Precision Specificity Specificity Specificity->Accuracy Robustness Robustness Robustness->Accuracy Robustness->Precision

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-Chloro-1H-indazol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is rightly on discovery and innovation. However, the integrity of our work and the safety of our laboratories hinge on the meticulous management of the chemical reagents we use, from procurement to disposal. 3-Chloro-1H-indazol-7-amine is a valuable building block, but its hazardous properties demand a rigorous and informed disposal protocol. This guide moves beyond mere compliance, providing a framework for understanding the causality behind each step to ensure a self-validating system of safety and responsibility within your laboratory.

Hazard Profile and Risk Assessment: Understanding the "Why"

Effective disposal begins with a clear understanding of the risks. This compound is not benign; its hazard profile dictates every aspect of its handling. The primary risks associated with this compound are summarized below.

Hazard ClassificationGHS CategoryImplication for Handling and DisposalSource
Acute Oral ToxicityCategory 4Harmful if swallowed. Ingestion can lead to moderate toxicity. Accidental ingestion routes must be eliminated through strict hygiene protocols.[1][2]
Skin Corrosion/IrritationCategory 2Causes skin irritation. Direct contact must be prevented through appropriate gloves and lab coat usage. Contaminated clothing requires immediate removal and decontamination.[1][2][3][4]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation. The solid, often a fine powder, can easily become airborne and contact the eyes, necessitating mandatory eye protection.[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation. As a solid, dust inhalation is a primary exposure risk. All weighing and handling must be performed in a certified chemical fume hood or ventilated enclosure.[2][3][4]

The causality is clear: the compound's irritant and toxic properties necessitate engineering controls and personal protective equipment to prevent exposure during both use and disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following minimum PPE is mandatory. This is a non-negotiable baseline for safety.

EquipmentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or splash goggles.Protects against airborne dust particles and accidental splashes during solvent rinsing.
Hand Protection Chemically resistant nitrile gloves.Prevents direct skin contact, mitigating the risk of skin irritation.[2]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required if handled within a fume hood.All handling of the solid compound should occur in a fume hood to control dust and vapors.[2]

Waste Segregation: The Cornerstone of Safe Disposal

Proper disposal is fundamentally about correct waste stream management. Mis-categorizing chemical waste can lead to dangerous reactions, environmental harm, and significantly increased disposal costs.[5] this compound is a halogenated organic solid . This classification is critical and dictates that it must never be mixed with other waste streams.

  • DO NOT mix with non-halogenated organic waste.[5][6]

  • DO NOT mix with acids, bases, or oxidizers.[7][8]

  • DO NOT dispose of down the drain or in regular trash.[9][10]

The following workflow diagram illustrates the decision-making process for proper segregation and disposal.

G start Waste Generation: This compound decision_type Identify Waste Type start->decision_type solid_waste Unused/Contaminated Solid or Contaminated Labware (e.g., weigh boats, tips) decision_type->solid_waste Solid/Contaminated Material empty_container Empty Reagent Container decision_type->empty_container Empty Container collect_solid Collect in a designated, properly labeled 'Halogenated Organic SOLID Waste' container. solid_waste->collect_solid triple_rinse Execute Triple-Rinse Protocol (See Section 5.2) empty_container->triple_rinse saa Securely cap waste container. Store in Satellite Accumulation Area (SAA). collect_solid->saa collect_liquid Collect all rinseate in a designated, 'Halogenated Organic LIQUID Waste' container. triple_rinse->collect_liquid deface Thoroughly deface or remove all chemical labels from the empty, rinsed container. triple_rinse->deface collect_liquid->saa pickup Arrange for pickup by institutional Environmental Health & Safety (EH&S) or licensed disposal vendor. saa->pickup trash Dispose of decontaminated container in regular laboratory trash. deface->trash

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Protocol: Unused or Contaminated Product

This protocol applies to the disposal of the pure chemical solid or any solid materials (e.g., weigh paper, contaminated gloves, bench protectors) that have come into direct contact with it.

  • Work Area Preparation: Perform all steps within a certified chemical fume hood.

  • Container Preparation: Obtain a designated hazardous waste container labeled "Halogenated Organic Solid Waste." Ensure the container is made of a compatible material (e.g., HDPE - High-Density Polyethylene) and is in good condition with a secure, leak-proof lid.[7][9]

  • Waste Transfer: Carefully transfer the solid waste into the designated container using a spatula or scoop. Minimize dust generation during this process.[1]

  • Container Sealing: Securely close the container lid. Wipe the exterior of the container with a damp cloth or towel to remove any residual contamination. Dispose of the cleaning wipe as halogenated solid waste.

  • Labeling: Ensure the waste container label is accurately filled out with the chemical name ("this compound"), concentration/amount, and the date of accumulation.[11]

  • Storage: Store the sealed container in your laboratory's designated Satellite Accumulation Area (SAA), ensuring it is segregated from incompatible materials.[7][11]

  • Final Disposal: Follow your institution's procedures to schedule a pickup by your Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal company.[3]

Managing Contaminated Materials and Empty Containers

Protocol 5.1: Spill Cleanup

For small, manageable spills within a fume hood:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Containment: Gently cover the spill with an absorbent material from a chemical spill kit.

  • Cleanup: Carefully sweep the absorbent material and spilled solid into a dustpan or onto a stiff card. Avoid creating dust.[1][4]

  • Disposal: Place all cleanup materials (absorbent, contaminated gloves, dustpan) into the "Halogenated Organic Solid Waste" container.[10]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol or acetone), then with soap and water. Dispose of the wipes as hazardous waste.

Protocol 5.2: Decontamination of Empty Containers

An "empty" container that held this compound is still considered hazardous waste until properly decontaminated. The standard procedure is a triple-rinse.[10]

  • Select Solvent: Choose a solvent in which this compound is soluble (e.g., methanol, acetone).

  • First Rinse: Add a small amount of the solvent to the empty container. Secure the cap and swirl to rinse all interior surfaces.

  • Collect Rinseate: Pour the solvent rinseate into a designated "Halogenated Organic Liquid Waste" container. This rinseate is now hazardous waste and must be disposed of accordingly.[10]

  • Repeat: Repeat the rinse process two more times, collecting the rinseate in the same liquid waste container.

  • Final Container Disposal: After the third rinse, allow the container to air dry completely in the back of the fume hood. Once dry, deface or remove the original chemical label.[10][12] The container is now considered non-hazardous and can be disposed of in the regular laboratory trash or recycling, depending on institutional policy.

By adhering to these scientifically grounded procedures, you not only ensure regulatory compliance but also foster a culture of safety and environmental stewardship that is the bedrock of trustworthy research.

References

Comprehensive Safety and Handling Guide for 3-Chloro-1H-indazol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 3-Chloro-1H-indazol-7-amine (CAS No. 316810-88-5). The information herein is synthesized from safety data sheets of structurally analogous compounds and established laboratory safety principles to ensure the highest degree of operational safety for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound at the time of publication, it is imperative to treat it as a substance with potential hazards and handle it with the utmost care.

Hazard Identification and Risk Assessment: The Rationale for Caution

While specific toxicological data for this compound is not extensively documented, its structure, featuring a chlorinated indazole core and an amine group, suggests potential hazards based on similar chemical entities. Analogous compounds are known to be harmful if swallowed, cause significant skin and eye irritation, and may lead to respiratory tract irritation.[1][2][3][4] Therefore, a proactive and conservative approach to safety is paramount. The primary risks involve exposure through inhalation of dust particles, skin and eye contact, and ingestion.

Assumed Hazard Classifications (Based on Analogs):

  • Acute Toxicity, Oral (Category 4)[3][4]

  • Skin Irritation (Category 2)[2][3][4]

  • Serious Eye Irritation (Category 2)[2][3][4]

  • Specific Target Organ Toxicity — Single Exposure (Respiratory system)[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (in open air) Tightly fitting safety goggles with side-shields or a face shield.[5]Chemical-resistant gloves (e.g., Nitrile rubber).[6]Laboratory coat, long-sleeved clothing, and closed-toe shoes.[7]NIOSH-approved respirator for dusts if not performed in a fume hood.[7]
Solution Preparation and Handling Tightly fitting safety goggles with side-shields.[5]Chemical-resistant gloves (e.g., Nitrile rubber).[6]Laboratory coat.[7]Not generally required if performed in a certified chemical fume hood.
Large-Scale Operations or Spills Face shield and safety goggles.[6]Heavy-duty, chemical-resistant gloves.[5]Chemical-resistant apron or suit over a lab coat.[6]NIOSH-approved respirator with appropriate cartridges.[5]

Causality Behind PPE Choices:

  • Eye Protection: The potential for serious eye irritation from dust particles or splashes necessitates the use of tightly sealed goggles. A face shield provides an additional layer of protection, especially during bulk handling or when a splash hazard is significant.[5]

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin contact, which can cause irritation.[6] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid contaminating your skin.[6]

  • Body Protection: A standard lab coat protects against minor spills and contamination of personal clothing. For larger-scale work, enhanced protective clothing is necessary.[6]

  • Respiratory Protection: Inhalation of fine powders can cause respiratory irritation.[1][2] Performing manipulations that can generate dust in a certified chemical fume hood is the preferred engineering control. If this is not feasible, a NIOSH-approved respirator is mandatory.[7]

Step-by-Step Handling and Operational Protocol

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring reproducible, safe experimental outcomes.

Preparation and Engineering Controls
  • Designate a Workspace: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to manage airborne particles.[6][7]

  • Assemble Materials: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.

  • Verify Equipment Functionality: Confirm that the chemical fume hood has a current certification and is functioning correctly. Ensure that safety showers and eyewash stations are unobstructed and have been recently tested.[8]

Handling the Compound
  • Weighing: If possible, weigh the compound directly within the fume hood. If using an external balance, use an enclosure or weigh on a tared, sealed container to minimize dust generation.

  • Transfers and Solution Preparation: Conduct all transfers of the solid material and preparation of solutions within the fume hood. Use spatulas and other tools carefully to avoid creating dust. When dissolving, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[4][6] Decontaminate the work surface and any equipment used.

Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][5]

Emergency Procedures: A Plan for the Unexpected

Exposure Response
  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[10] Call a poison control center or doctor immediately.[2]

Spill Response
  • Minor Spill: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste disposal.[7]

  • Major Spill: Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately.[9]

Disposal Plan: Responsible End-of-Life Management

All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous waste.[11]

  • Waste Collection: Collect all solid and liquid waste in designated, properly labeled, and leak-proof containers.[11] Do not mix with other waste streams unless directed by your EHS department.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[11]

  • Storage: Store the waste container in a designated, secure area, away from general lab traffic, until it is collected by trained EHS personnel for disposal in accordance with local, state, and federal regulations.[2][11]

Workflow Diagrams

Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep 1. Designate Fume Hood Workspace ppe 2. Don Appropriate PPE prep->ppe materials 3. Assemble Materials & Spill Kit ppe->materials weigh 4. Weigh Compound in Hood materials->weigh dissolve 5. Prepare Solution in Hood weigh->dissolve decon 6. Decontaminate Workspace dissolve->decon wash 7. Wash Hands Thoroughly decon->wash dispose_ppe 8. Dispose of Contaminated PPE wash->dispose_ppe storage 9. Store Compound Properly dispose_ppe->storage

Caption: Step-by-step workflow for the safe handling of this compound.

Emergency_Response Emergency Response Protocol cluster_actions Emergency Response Protocol exposure Exposure Event skin Skin Contact: Wash for 15 min exposure->skin eye Eye Contact: Flush for 15 min exposure->eye inhalation Inhalation: Move to Fresh Air exposure->inhalation ingestion Ingestion: Rinse Mouth, Do NOT Induce Vomiting exposure->ingestion seek_medical Seek Immediate Medical Attention skin->seek_medical eye->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Immediate actions to take in case of an exposure event.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.